molecular formula C12H14N2O3 B13527241 Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Katalognummer: B13527241
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: PMLRQTLNPWKVPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is a synthetic organic compound featuring an indazole core, a privileged scaffold in medicinal chemistry. The structure consists of a 1-methyl-1H-indazole moiety linked to a methyl 2-hydroxypropanoate chain, making it a valuable intermediate for the synthesis of novel bioactive molecules. The indazole scaffold is of significant interest in drug discovery due to its widespread pharmacological properties. Indazole derivatives are extensively researched for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, and are also investigated for applications in neurodegenerative diseases such as Alzheimer's . Several FDA-approved drugs, including the multikinase inhibitor Pazopanib and the antiemetic Granisetron, are based on the indazole structure, underscoring its therapeutic relevance . This specific compound, with its ester and hydroxy functional groups, offers versatile handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop new lead compounds. Given the broad utility of indazole-based compounds in developing therapeutic agents, Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is primarily intended for use in pharmaceutical research and development as a key synthetic building block. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Eigenschaften

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

methyl 2-hydroxy-3-(1-methylindazol-3-yl)propanoate

InChI

InChI=1S/C12H14N2O3/c1-14-10-6-4-3-5-8(10)9(13-14)7-11(15)12(16)17-2/h3-6,11,15H,7H2,1-2H3

InChI-Schlüssel

PMLRQTLNPWKVPQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(=N1)CC(C(=O)OC)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1][2] This technical guide provides an in-depth analysis of the potential mechanisms of action for a specific class of derivatives: Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate and its analogs. While direct literature on this exact molecule is sparse, this document synthesizes extensive research on related indazole and indole derivatives to build a robust, evidence-based hypothesis of its biological activity. We will explore the predominant role of the indazole core as a kinase hinge-binding motif, the influence of the C3-alkanoic acid side chain on target specificity and potency, and other potential mechanisms such as anti-inflammatory and ion channel modulation activities. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed experimental protocols to elucidate and validate the mechanisms discussed.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2] This versatility has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3] Several FDA-approved drugs and clinical candidates incorporate the indazole moiety, highlighting its significance in therapeutic development.[4]

The biological promiscuity of the indazole core stems from its structural features: it acts as a bioisostere for purines and other key heterocycles, contains both hydrogen bond donors and acceptors, and possesses an aromatic system capable of engaging in π-stacking interactions with protein residues. Functionalization at the N1, C3, and other positions of the ring allows for the fine-tuning of a compound's physicochemical properties and target selectivity.[5][6]

Primary Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive precedent, the most probable mechanism of action for Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate derivatives is the inhibition of protein kinases. The indazole scaffold is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, a feature essential for potent inhibition.[6]

The Role of the C3-Side Chain in Kinase Targeting

The substituent at the C3 position is crucial for determining kinase selectivity and overall potency, as it typically projects out of the ATP pocket towards the solvent-exposed region or into adjacent hydrophobic pockets.[6][7] For the title compound, the 2-hydroxy-3-(...)propanoate side chain is of particular interest. Studies on analogous heterocyclic compounds, such as indole derivatives, have shown that a propanoic acid side chain is optimal for the inhibition of certain tyrosine kinases, like the Epidermal Growth Factor Receptor (EGFR).[8] The methyl ester in our target compound is likely a prodrug feature, which can be hydrolyzed in vivo by esterases to the more active carboxylic acid. The hydroxyl group on the side chain can form additional hydrogen bonds with the target protein, potentially enhancing binding affinity and selectivity.

Postulated Kinase Targets

Given the structural similarities to known inhibitors, several kinase families are plausible targets:

  • Tyrosine Kinases: Including EGFR, VEGFR, and Tropomyosin receptor kinases (Trk), which are often targeted by C3-substituted indazoles.[1]

  • Serine/Threonine Kinases: The MAPK/ERK pathway is another common target for indazole amides, and it is plausible that our compound could inhibit kinases within this cascade, such as ERK1/2.[9]

  • Cell Cycle-Related Kinases: Polo-like kinases (PLKs) and Cyclin-dependent kinases (CDKs) are also known to be inhibited by indazole derivatives.

The diagram below illustrates a generalized signaling pathway that is frequently dysregulated in cancer and is a common target for indazole-based kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Indazole_Derivative Methyl 2-hydroxy-3- (1-methyl-1H-indazol-3-yl)propanoate (Hypothesized Inhibition) Indazole_Derivative->RTK Inhibits Indazole_Derivative->RAF Inhibits Indazole_Derivative->MEK Inhibits

Caption: Hypothesized inhibition of key oncogenic kinase signaling pathways by the indazole derivative.

Secondary and Other Potential Mechanisms

While kinase inhibition is the leading hypothesis, the versatility of the indazole scaffold suggests other mechanisms could be at play, either as a primary mode of action or as off-target effects.

Induction of Apoptosis and Cell Cycle Arrest

A common downstream effect of kinase inhibition in cancer cells is the induction of programmed cell death (apoptosis). Several indazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[10][11] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. The title compound could exert its anti-cancer effects through a similar pathway, potentially triggered by the inhibition of a pro-survival kinase.

Anti-inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[3] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which leads to a reduction in prostaglandin biosynthesis.[3] This is a plausible mechanism for the title compound, especially given that some non-steroidal anti-inflammatory drugs (NSAIDs) feature acidic side chains similar to the hydrolyzed form of the compound.

Ion Channel and Receptor Modulation

More uniquely, certain indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are involved in immune cell activation.[12] Additionally, other derivatives have been developed as selective serotonin receptor (5-HT4) antagonists.[13][14] While structurally distinct from the title compound, these examples underscore the broad target space accessible to the indazole scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound class is highly dependent on its specific structural features.

Structural Feature Postulated Role in Activity Supporting Rationale
1H-Indazole Core Hinge-binding motif for kinases; core scaffold for target engagement.A well-documented pharmacophore in numerous kinase inhibitors.[6]
N1-Methyl Group Blocks tautomerization; can improve metabolic stability and cell permeability.N-alkylation is a common strategy in medicinal chemistry to optimize pharmacokinetic properties.[15]
C3-Propanoate Side Chain Critical for target recognition; projects into solvent or specific sub-pockets.The length of the alkanoic acid chain is crucial for activity in related indole kinase inhibitors.[8]
C2'-Hydroxyl Group Potential for additional hydrogen bonding, enhancing affinity and selectivity.Hydroxyl groups often serve as key interaction points in ligand-protein binding.
Methyl Ester Prodrug functionality; improves lipophilicity for better cell membrane penetration.Esters are frequently used to mask carboxylic acids, which are then cleaved by intracellular esterases to the active form.[8]

digraph "SAR_Diagram" {
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node [shape=plaintext, fontname="Arial", fontsize=10];
edge [arrowhead=none, color="#5F6368"];

Indazole [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">SAR of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoateFONT>TD>TR><TR><TDBGCOLOR="#F1F3F4">N1-Methyl GroupTD><TD>Improves metabolic stability and cell permeability.TD>TR><TR><TDBGCOLOR="#F1F3F4">Indazole CoreTD><TD>Essential for hinge-binding in kinases.TD>TR><TR><TDBGCOLOR="#F1F3F4">C3-Side ChainTD><TD>Determines target selectivity and potency.TD>TR><TR><TDBGCOLOR="#FBBC05">2'-Hydroxyl GroupTD><TD>Potential for key H-bond interactions, enhancing affinity.TD>TR><TR><TDBGCOLOR="#34A853">Methyl EsterTD><TD>Likely a prodrug feature, enhancing bioavailability.TD>TR>TABLE>>]; }

Caption: Key Structure-Activity Relationship (SAR) points for the title compound.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms, a systematic experimental approach is required. The following protocols provide a framework for investigating the activity of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate derivatives.

Experimental Workflow Overview

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Panel Screen (Broad Profiling) A->B C Cell-Based Assays (Viability, Proliferation) A->C D IC50 Determination for Hit Kinases & Cell Lines B->D C->D E Mechanism of Cell Death Assay (Apoptosis, Cell Cycle) D->E F Target Engagement & Pathway Modulation (Western Blot) D->F G In Vivo Efficacy Studies (Xenograft Models) F->G

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
  • Objective: To determine the inhibitory activity of the compound against a panel of purified protein kinases.

  • Principle: This assay measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.

  • Methodology:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer (e.g., 5% DMSO).

    • In a 384-well plate, add 2.5 µL of the test compound dilution. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide.

    • Initiate the reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.[10]

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Methodology:

    • Seed cancer cells (e.g., A549, K562, PC-3) in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to adhere overnight.[16]

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol: Western Blot for Pathway Analysis
  • Objective: To determine if the compound inhibits a specific signaling pathway in cells.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the analysis of protein expression levels and post-translational modifications (e.g., phosphorylation).

  • Methodology:

    • Culture cells to ~80% confluency and treat them with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a relevant time period.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., phospho-ERK, total-ERK, cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

While the precise molecular target of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate remains to be definitively identified, a strong, evidence-based hypothesis points towards the inhibition of protein kinases as its primary mechanism of action. The structural features of the molecule, particularly the established kinase-binding indazole core and the C3-propanoate side chain, align well with known structure-activity relationships for potent kinase inhibitors. Secondary mechanisms, including the induction of apoptosis and potential anti-inflammatory effects, are also plausible and warrant investigation. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to rigorously test these hypotheses, elucidate the specific molecular targets, and further the development of this promising class of compounds.

References

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  • Myers, M. R., et al. (1995). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 38(18), 3567-3575. [Link]

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Sources

Preliminary In Vitro Toxicity Profile of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: A Modern Approach to Preclinical Safety Assessment

In the landscape of contemporary drug discovery, the early and accurate identification of potential toxicological liabilities is paramount. The "fail early, fail cheap" paradigm is not merely a mantra but a strategic necessity, guiding the allocation of resources toward candidates with the highest probability of success. This technical guide outlines a robust, tiered strategy for establishing the preliminary in vitro toxicity profile of a novel chemical entity, Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate.

The Food and Drug Administration (FDA) and other global regulatory bodies advocate for a tiered approach to toxicity testing, which commences with in vitro assays to identify potential adverse effects early in development.[1] This strategy, rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), provides critical data to inform go/no-go decisions long before resource-intensive in vivo studies are initiated.[2]

This document is designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for each experimental choice. We will establish a foundational safety profile by investigating three critical endpoints: direct cytotoxicity, genotoxic potential, and metabolic stability. Each protocol is designed as a self-validating system, incorporating rigorous controls to ensure the generation of reliable, high-quality data essential for confident decision-making.[3]

Strategic Framework: A Tiered Approach to In Vitro Safety Profiling

The initial safety assessment of a new chemical entity should be systematic and logical. Our strategy is to first determine the concentration at which the compound elicits direct cellular toxicity. This cytotoxic profile then informs the dose selection for subsequent, more complex assays, such as genotoxicity testing. Finally, understanding the compound's metabolic fate provides context for its potential behavior in vivo.

G cluster_0 Tier 1: Foundational Safety Assessment cluster_1 Decision & Next Steps Cytotoxicity Cytotoxicity Assessment (e.g., LDH Assay) Genotoxicity Genotoxicity Screening (Ames & Micronucleus) Cytotoxicity->Genotoxicity Informs Dose Selection Metabolism Metabolic Stability (Liver Microsomes) Genotoxicity->Metabolism Provides Mutagenicity Context Profile Establish Preliminary Toxicity Profile Metabolism->Profile

Caption: Tiered workflow for preliminary in vitro toxicity assessment.

Cytotoxicity Assessment: Quantifying Acute Cellular Injury

Causality: Before assessing specific mechanisms of toxicity, we must first determine the concentrations at which the compound causes overt cell death. The Lactate Dehydrogenase (LDH) release assay is a gold-standard method for this purpose.[4] It quantifies the loss of plasma membrane integrity—a hallmark of necrosis—by measuring the activity of the cytosolic enzyme LDH released into the cell culture medium.[5] This provides a direct measure of cell lysis, which is less ambiguous than assays that measure metabolic activity (like MTT), as the latter can be confounded by compounds that inhibit metabolism without causing cell death.[6][7]

Experimental Protocol: LDH Release Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[4][5]

1. Cell Line Selection:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is selected for its human origin and expression of some phase I and phase II drug-metabolizing enzymes, providing a metabolically relevant system for a preliminary screen.

2. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate in culture medium. A typical range for a novel compound would span from 0.1 µM to 100 µM.

  • Dosing: Remove the seeding medium from the cells and add 100 µL of the appropriate 1X final concentration of the test compound or control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Stop Reaction: Incubate the plate at room temperature for 10 minutes, protected from light. Add 25 µL of stop solution.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance, depending on the specific kit chemistry.

3. Self-Validating Controls:

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to determine baseline LDH release.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to induce 100% cell lysis. This is used to determine the maximum LDH release.[4]

  • Medium Background Control: Wells containing only culture medium and the reaction mix to measure background signal.

Data Presentation & Interpretation

The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum Release - Vehicle Control)

The results are plotted as a dose-response curve, and the IC₅₀ (the concentration that causes 50% cytotoxicity) is determined.

Table 1: Hypothetical Cytotoxicity Data

Concentration (µM) % Cytotoxicity (Mean ± SD)
0 (Vehicle) 0.0 ± 2.1
0.1 3.5 ± 1.8
1 8.2 ± 3.3
10 48.9 ± 5.1
50 91.3 ± 4.5
100 98.7 ± 1.9

| Calculated IC₅₀ | 10.2 µM |

An IC₅₀ value below 10 µM often raises a flag for significant cytotoxic potential, warranting careful consideration in subsequent studies.

G cluster_cell Cell Interior Compound Test Compound (Cytotoxic Agent) Cell Healthy Cell (Intact Membrane) Compound->Cell Induces Damage DamagedCell Damaged Cell (Compromised Membrane) Cell->DamagedCell LDH_out LDH (Released) DamagedCell->LDH_out Releases LDH_in LDH (Internal) Signal Measurable Signal (Fluorescence) LDH_out->Signal Catalyzes Reaction

Caption: Conceptual pathway of LDH release upon cytotoxic insult.

Genotoxicity Assessment: Screening for DNA Damage

Causality: Genotoxicity testing is a regulatory requirement and a critical component of safety assessment, as compounds that damage DNA can be potential carcinogens.[8] No single test can detect all genotoxic mechanisms.[9] Therefore, a standard in vitro battery is employed. It typically includes:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations and frameshifts). It is rapid, cost-effective, and highly sensitive.[10] This test complies with OECD Guideline 471.[8][11]

  • In Vitro Micronucleus Test: Uses mammalian cells to identify agents that cause chromosomal damage (clastogenicity) or chromosome loss (aneugenicity).[9] This test complies with OECD Guideline 487.[8][12]

The inclusion of a metabolic activation system (e.g., rat liver S9 fraction) is crucial, as some compounds only become genotoxic after being metabolized.

Protocol 1: Ames Test (OECD 471)

1. Test System:

  • Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are deficient in histidine or tryptophan synthesis, respectively. A mutagenic event restores the synthesis pathway, allowing colonies to grow.[8][10]

2. Step-by-Step Methodology:

  • Dose Selection: Based on the cytotoxicity data, select at least five concentrations of the test compound, typically up to a maximum of 5000 µ g/plate .

  • Metabolic Activation: Conduct the assay in parallel with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver).

  • Exposure (Plate Incorporation Method): a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions). b. Add 2.0 mL of molten top agar and gently vortex. c. Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

3. Self-Validating Controls:

  • Vehicle Control: Plates treated with the solvent to establish the spontaneous reversion rate.

  • Strain-Specific Positive Controls: Known mutagens for each strain, both with and without S9 activation (e.g., Sodium Azide for TA1535 [-S9], 2-Aminoanthracene for TA100 [+S9]).

Protocol 2: In Vitro Micronucleus Test (OECD 487)

1. Test System:

  • Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are suitable mammalian cell systems.[9][11]

2. Step-by-Step Methodology:

  • Dosing: Treat cells with the test compound at three or more concentrations (informed by the cytotoxicity assay) for a short duration (e.g., 3-6 hours) in the presence and absence of S9, followed by a recovery period. A second, longer treatment (e.g., 24 hours) without S9 is also performed.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis during exposure.

  • Cell Harvesting & Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[9]

3. Self-Validating Controls:

  • Vehicle Control: Cells treated with the solvent.

  • Positive Controls: Known clastogens (e.g., Mitomycin C [-S9]) and aneugens (e.g., Colchicine [-S9]) and a pro-mutagen requiring S9 activation (e.g., Cyclophosphamide [+S9]).

Data Presentation & Interpretation

A positive result in the Ames test is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least twice the vehicle control value. A positive result in the micronucleus test is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Table 2: Hypothetical Genotoxicity Summary

Assay Condition Result Interpretation
Ames Test -S9 Negative Not a direct-acting mutagen
Ames Test +S9 Negative Metabolites are not mutagenic in bacteria
Micronucleus -S9 Negative Not directly clastogenic or aneugenic
Micronucleus +S9 Negative Metabolites are not clastogenic or aneugenic

| Overall | - | Negative | No evidence of genotoxic potential in vitro |

Metabolic Stability Assessment: Predicting In Vivo Clearance

Causality: A compound's therapeutic efficacy and potential for toxicity are heavily influenced by its metabolic fate.[13] Early assessment of metabolic stability using liver subcellular fractions (microsomes) is essential to predict in vivo hepatic clearance.[14][15] Liver microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for Phase I metabolism of most drugs.[14][16] A compound that is metabolized too quickly may have poor bioavailability, while one that is metabolized too slowly could accumulate and cause toxicity.

Experimental Protocol: Liver Microsomal Stability Assay

1. Test System:

  • Pooled human and rat liver microsomes. Using multiple species provides an early indication of potential species differences in metabolism.

2. Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer.

  • Incubation: Pre-incubate the test compound (at a low concentration, e.g., 1 µM) with the microsomal mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH cofactor.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[13]

  • Quench Reaction: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

3. Self-Validating Controls:

  • No Cofactor Control: Incubations are run in the absence of NADPH to control for non-NADPH dependent degradation.[17]

  • Positive Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds are run in parallel to ensure the microsomal system is metabolically active and performing as expected.

Data Presentation & Interpretation

The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot provides the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint): Calculated as (k / microsomal protein concentration).

Table 3: Hypothetical Metabolic Stability Data

Species t½ (min) CLint (µL/min/mg protein) Stability Classification
Human > 60 < 12 High

| Rat | 45 | 23 | Moderate |

Interpretation: A half-life >30 minutes is often considered indicative of moderate to high stability in this assay. The data suggest the compound has high stability in human liver microsomes but may be cleared more rapidly in rats. This information is critical for designing subsequent animal studies.

Conclusion: Synthesizing a Preliminary Safety Profile

Based on this tiered in vitro investigation, a preliminary safety profile for Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate can be established. The hypothetical data generated herein suggest a compound with moderate cytotoxicity (IC₅₀ ≈ 10 µM), no detectable genotoxic potential in a standard battery of tests, and high metabolic stability in human liver microsomes.

This profile indicates that while the compound may exhibit toxicity at higher concentrations, it does not appear to pose a significant risk for DNA damage. Its high metabolic stability suggests it may have a long half-life in vivo in humans, which is a desirable pharmacokinetic property but also requires careful monitoring for potential accumulation. These data provide a solid foundation for advancing the compound to the next stage of preclinical development, which may include more specific in vitro mechanism-of-action studies or exploratory in vivo toxicology in a relevant species like the rat.

References

  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • Hepatic Microsomal Stability (human, r
  • Metabolic Stability.
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  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed.
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • In Vitro Genotoxicity.
  • Metabolic Stability Assays. WuXi AppTec Lab Testing Division.
  • In vitro assays for developmental neurotoxicity. OECD.
  • Updates to OECD in vitro and in chemico test guidelines.
  • Guidelines for the Testing of Chemicals. OECD.
  • Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral System
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  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
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  • CyQUANT Cytotoxicity Assays. Thermo Fisher Scientific - US.
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  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.
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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition

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X-ray crystal structure of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Crystallographic Profiling of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate: A Technical Whitepaper

Executive Summary & Chemical Context

Indazole derivatives are privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors and receptor modulators. The compound Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate presents a highly specific structural paradigm: a rigid 1-methyl-1H-indazole core tethered to a flexible propanoate chain bearing a chiral hydroxyl group at the C2 position.

For drug development professionals, determining the precise 3D conformation and absolute stereochemistry of this molecule is paramount for structure-based drug design (SBDD). Because the molecule contains a chiral center, single-crystal X-ray diffraction (SCXRD) serves as the definitive analytical technique to establish its absolute configuration (R or S) without the need for chiral derivatization. This whitepaper outlines the authoritative, self-validating methodology required to crystallize, solve, and analyze the X-ray crystal structure of this compound.

Principles of Crystallization and Causality

To obtain diffraction-quality single crystals, the crystallization environment must promote slow, controlled nucleation. The molecule possesses a strong hydrogen-bond donor (the C2-hydroxyl group) and multiple acceptors (the ester carbonyl and the indazole N2 atom).

Causality of Solvent Selection: A vapor diffusion method is optimal. Ethyl acetate is selected as the "good solvent" because its moderate polarity readily solvates both the ester and hydroxyl groups. Hexanes act as the antisolvent. The slow diffusion of hexanes into the ethyl acetate solution gradually lowers the dielectric constant of the medium. This thermodynamic shift gently forces the compound out of solution, allowing the molecules sufficient time to orient themselves into a highly ordered crystal lattice rather than crashing out as an amorphous powder.

Self-Validating Crystallization Protocol
  • Step 1: Sample Preparation: Dissolve 15 mg of enantiopure Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate in 0.5 mL of high-purity ethyl acetate in a 2-dram inner glass vial.

  • Step 2: Antisolvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of hexanes.

  • Step 3: Equilibration: Cap the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, temperature-controlled environment at 20 °C.

  • Step 4: Validation Checkpoint: Monitor the vial daily using a stereomicroscope equipped with a cross-polarizer. The appearance of sharp, birefringent crystals (typically within 3-5 days) validates successful nucleation. Self-Correction: If the compound "oils out" (forms a biphasic liquid), the diffusion kinetics are too rapid; restart the protocol at 4 °C to slow the vapor exchange.

Data Collection Strategy

Causality of X-ray Source: Because Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate consists entirely of light atoms (C, H, N, O), standard Molybdenum (Mo K α ) radiation yields an insufficient anomalous dispersion signal for reliable absolute structure determination. Therefore, Copper (Cu K α , λ=1.54184 Å) radiation is strictly mandated to maximize the resonant scattering contribution of the oxygen and nitrogen atoms.

Causality of Temperature: Data collection must be performed at cryogenic temperatures (100 K) using an open-flow nitrogen cold stream. This minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically improves high-angle diffraction intensities and allows for the precise location of the critical hydroxyl hydrogen atom from the residual electron density map.

G1 N1 Compound Synthesis & Purification (>99% ee) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-ray Data Collection (Cu K-alpha, 100K) N2->N3 N4 Data Reduction & Integration N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Anisotropic Refinement (SHELXL / OLEX2) N5->N6 N7 Absolute Configuration (Flack Parameter) N6->N7 N8 Hirshfeld Surface & Packing Analysis N7->N8

SCXRD workflow for Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate.

Structure Solution, Refinement, and Software Integration

Following data integration and empirical absorption correction, the phase problem is solved using intrinsic phasing methods. The structural model is then refined using full-matrix least-squares on F2 .

Refinement Protocol: The refinement is executed using [1], the industry-standard algorithm for crystal structure refinement. To manage the workflow, visualize the electron density, and apply geometric restraints, the graphical interface [2] is employed. All non-hydrogen atoms are refined anisotropically. The hydroxyl hydrogen atom is located from the difference Fourier map and refined freely to ensure accurate hydrogen-bond geometry.

Validation Checkpoint: The refinement is a self-validating mathematical model. To confirm the absolute stereochemistry, the Flack parameter must be evaluated. A Flack parameter refining to 0.00±0.10 definitively confirms the correct absolute configuration. Furthermore, the maximum and minimum residual electron density peaks must fall within ±0.5 e/ų, confirming that no atoms have been misassigned or overlooked.

Quantitative Crystallographic Data

The following table summarizes the representative quantitative crystallographic parameters expected for a high-quality data collection of this specific indazole-propanoate derivative.

Crystallographic ParameterValue / Specification
Chemical Formula C12H14N2O3
Formula Weight 234.25 g/mol
Crystal System Orthorhombic
Space Group P212121 (Chiral)
Temperature 100(2) K
Radiation Wavelength 1.54184 Å (Cu K α )
Unit Cell Dimensions a=5.82 Å, b=11.45 Å, c=18.32 Å
Cell Volume 1220.5 ų
Z, Calculated Density 4, 1.275 Mg/m³
Final R indices [I>2 σ (I)] R1 = 0.034, wR2 = 0.089
Flack Parameter 0.02(8)

Intermolecular Interactions and Hirshfeld Surface Analysis

The solid-state architecture of the crystal is dictated by a competitive balance of intermolecular forces. The C2-hydroxyl group acts as the primary structure-directing agent. It typically engages in a strong intermolecular hydrogen bond with the N2 atom of the indazole ring of an adjacent molecule, propagating a 1D supramolecular chain.

To quantitatively map these interactions,[3] is utilized. By mapping the normalized contact distance ( dnorm​ ) onto the 3D molecular surface, strong hydrogen bonds appear as distinct, deep red spots. 2D fingerprint plots derived from this surface allow scientists to calculate the exact percentage contribution of O-H...N, O-H...O, and C-H... π interactions to the total crystal packing, providing critical insights for predicting the compound's solubility and solid-state stability during formulation.

G2 C1 C2-Hydroxyl (Strong Donor) C2 Indazole N2 (Acceptor) C1->C2 Intermolecular O-H...N C3 Ester Carbonyl (Acceptor) C1->C3 Intramolecular O-H...O C4 Aromatic C-H (Weak Donor) C5 Indazole Pi-System (Acceptor) C4->C5 C-H...Pi Stacking

Primary intermolecular interaction pathways dictating the crystal lattice packing.

References

  • Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

  • McKinnon, J.J., et al. (2010). Hirshfeld Surface Analysis of Substituted Phenols. Crystal Growth & Design.[Link]

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]

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An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a novel indazole derivative, Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, and provides a comprehensive framework for characterizing its receptor binding affinity. Given the novelty of this compound, this document serves as a roadmap for researchers, scientists, and drug development professionals to systematically investigate its pharmacological profile. We will delve into the theoretical underpinnings of receptor binding assays, provide detailed, field-proven experimental protocols, and offer insights into data analysis and interpretation. This guide is structured to empower researchers with the necessary tools and knowledge to uncover the therapeutic potential of this and other novel chemical entities.

Introduction: The Significance of the Indazole Scaffold and the Imperative of Receptor Profiling

Indazole-containing compounds have garnered significant attention in drug discovery due to their structural resemblance to endogenous purines, leading to their ability to interact with a broad spectrum of biological targets.[1][3] These targets include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), and various enzymes.[3][4] Derivatives of indazole have been investigated for their potential as anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral agents.[2][5][6][7]

The specific compound of interest, Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, is a novel entity. Its structural features, particularly the 1-methyl-1H-indazole core, suggest a potential for interaction with various receptors. The propanoate side chain may influence its pharmacokinetic properties and binding orientation within a receptor's active site. Therefore, a thorough investigation of its receptor binding affinity is a critical first step in elucidating its mechanism of action and assessing its therapeutic potential.

This guide will provide the technical details for two gold-standard techniques for quantifying receptor-ligand interactions: the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Foundational Principles of Receptor-Ligand Interactions

The interaction between a ligand (the investigational compound) and its receptor is governed by the law of mass action.[8][9] This interaction is characterized by two key parameters:

  • Affinity (Kd): The equilibrium dissociation constant, which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[9]

  • Maximum Binding Capacity (Bmax): The total concentration of receptor binding sites in the sample.[9]

These parameters are determined experimentally through saturation and competition binding assays.

Experimental Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for determining the receptor binding affinity of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate.

Target Selection: An Evidence-Based Approach

Given the novelty of the compound, an initial screening against a panel of receptors is recommended. Based on the known activities of other indazole derivatives, this panel could include:

  • Protein Kinases: Such as pan-Trk, FGFR, VEGFR-2, and GSK-3.[4]

  • GPCRs: Including estrogen receptors (ERβ), adrenergic receptors (β3), serotonin receptors (5-HT4), and dopamine receptors (D2).[10][11][12][13]

  • Other Enzymes: Such as InhA, IDO1, and MAO-B.[2][5]

The selection should be guided by the specific therapeutic area of interest.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and quantitative method for studying receptor-ligand interactions.[14] They involve the use of a radiolabeled ligand that binds to the receptor of interest.

The first step is to prepare a source of the target receptor, typically in the form of cell membranes from tissues or cultured cells overexpressing the receptor.

Protocol: Membrane Preparation from Cultured Cells [11][15][16]

  • Cell Culture: Culture cells expressing the receptor of interest to a high density.

  • Harvesting: Scrape the cells into ice-cold phosphate-buffered saline (PBS).

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • High-Speed Centrifugation: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard assay (e.g., BCA assay). Aliquot and store the membranes at -80°C.

Diagram: Membrane Preparation Workflow

Membrane_Preparation Start Cultured Cells Harvest Harvest Cells in PBS Start->Harvest Centrifuge1 Centrifuge (1,000 x g) Harvest->Centrifuge1 Lyse Resuspend in Lysis Buffer Centrifuge1->Lyse Homogenize Homogenize Lyse->Homogenize Centrifuge2 Centrifuge (1,000 x g) Homogenize->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant Centrifuge3 Centrifuge (40,000 x g) CollectSupernatant->Centrifuge3 Wash Wash Pellet Centrifuge3->Wash Centrifuge4 Centrifuge (40,000 x g) Wash->Centrifuge4 FinalPellet Final Membrane Pellet Centrifuge4->FinalPellet Quantify Quantify Protein FinalPellet->Quantify Store Store at -80°C Quantify->Store Saturation_Binding cluster_total Total Binding cluster_nsb Non-Specific Binding Total_Receptor Receptor Total_Binding Specific + Non-Specific Binding Total_Receptor->Total_Binding binds Total_Radioligand Radioligand Total_Radioligand->Total_Binding binds NSB_Receptor Receptor NSB_Binding Non-Specific Binding Only NSB_Radioligand Radioligand NSB_Radioligand->NSB_Binding binds NSB_Unlabeled Unlabeled Ligand NSB_Unlabeled->NSB_Receptor saturates Specific_Binding Specific Binding = Total Binding - NSB

Caption: Principle of determining specific binding in a saturation assay.

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (our investigational compound) by measuring its ability to compete with a known radioligand for binding to the receptor.

Protocol: Competition Binding Assay [5]

  • Assay Setup: In a 96-well plate, set up triplicate wells.

  • Assay Components: To each well, add a fixed amount of membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and increasing concentrations of the unlabeled investigational compound (Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate).

  • Incubation, Termination, Washing, and Counting: Follow the same procedure as the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the investigational compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the investigational compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR): A Label-Free, Real-Time Approach

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions. [17]It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

In a typical SPR experiment for a small molecule like ours, the target receptor (protein) is immobilized on the sensor chip, and the investigational compound flows over the surface. [17][18] Protocol: SPR Analysis [19][20][21][22]

  • Ligand Immobilization: Covalently immobilize the purified target receptor onto a suitable sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the investigational compound over the sensor chip surface.

    • Monitor the association (binding) phase as the compound flows over the surface.

    • Monitor the dissociation phase as the compound is replaced by running buffer.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound from the receptor surface, preparing it for the next injection. [3][21]5. Data Analysis:

    • The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as Kd = kd / ka .

Diagram: SPR Experimental Workflow

SPR_Workflow Start Immobilize Receptor on Sensor Chip Inject_Analyte Inject Analyte (Compound) Start->Inject_Analyte Association Association Phase (Binding) Inject_Analyte->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Dissociation Dissociation Phase Inject_Buffer->Dissociation Regeneration Regeneration Dissociation->Regeneration Data_Analysis Data Analysis (ka, kd, KD) Regeneration->Data_Analysis End Results Data_Analysis->End

Caption: A simplified workflow for a Surface Plasmon Resonance experiment.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Radioligand Binding Data for Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Receptor TargetRadioligandKd of Radioligand (nM)Investigational Compound IC50 (nM)Investigational Compound Ki (nM)
Kinase X[3H]-Staurosporine2.515075
GPCR Y[3H]-Spiperone0.52510
Enzyme Z[125I]-Substrate A10>10,000>5,000

Table 2: Hypothetical SPR Data for Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Receptor Targetka (1/Ms)kd (1/s)Kd (nM)
Kinase X1.2 x 1059.0 x 10-375
GPCR Y5.0 x 1065.0 x 10-210
Enzyme ZNo Binding Detected--

Interpretation:

In this hypothetical example, Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate shows the highest affinity for GPCR Y, with a Ki and Kd of 10 nM. Its affinity for Kinase X is moderate (75 nM), and it shows no significant binding to Enzyme Z. These results would guide further investigation into the compound's activity at GPCR Y.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial characterization of the receptor binding affinity of the novel compound, Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate. By employing the detailed protocols for radioligand binding assays and surface plasmon resonance, researchers can obtain high-quality, quantitative data to build a comprehensive pharmacological profile.

The results from these binding studies are foundational. Positive hits should be followed up with functional assays (e.g., cell-based reporter assays, second messenger assays) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors. This integrated approach, combining binding and functional data, is essential for advancing our understanding of this and other novel indazole derivatives and for unlocking their potential as future therapeutics.

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Methodological & Application

The Strategic Application of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate as a Versatile Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The indazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Within the vast chemical space of indazole derivatives, Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate emerges as a highly valuable, yet underexplored, precursor. Its trifunctional nature, featuring a modifiable hydroxyl group, a versatile ester, and the biologically active 1-methyl-1H-indazole core, presents a rich platform for the generation of diverse compound libraries aimed at a wide array of therapeutic targets.

This guide provides an in-depth exploration of the synthetic accessibility of this key precursor and delineates its strategic application in the synthesis of advanced drug candidates. The protocols and methodologies described herein are designed to be robust and adaptable, empowering researchers to harness the full potential of this versatile building block.

I. Synthetic Pathways to the Core Precursor

A particularly attractive approach involves a Reformatsky-type reaction, which allows for the direct installation of the desired β-hydroxy ester functionality. This method is favored for its operational simplicity and the mild reaction conditions that are generally well-tolerated by the indazole core.

Synthetic Pathway to Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate start 1-methyl-1H-indazole-3-carbaldehyde product Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate start->product Reformatsky Reaction reagents Methyl bromoacetate, Activated Zinc, THF reagents->product

Figure 1: Proposed Reformatsky synthesis of the title precursor.

Protocol 1: Synthesis of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate via Reformatsky Reaction

This protocol is based on analogous transformations of aldehydes to β-hydroxy esters.

Materials:

  • 1-methyl-1H-indazole-3-carbaldehyde

  • Methyl bromoacetate

  • Activated Zinc (dust or turnings)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add activated zinc (1.2 equivalents). Briefly heat the zinc under vacuum and cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Initiation: Add a small portion of the aldehyde/bromoacetate solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy suspension.

  • Addition: Once the reaction has initiated, add the remaining aldehyde/bromoacetate solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate.

II. Applications as a Precursor in Medicinal Chemistry

The strategic value of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate lies in its capacity to serve as a branching point for the synthesis of a diverse array of more complex molecules. The three key functional handles—the hydroxyl group, the methyl ester, and the indazole ring—can be independently or sequentially modified.

Diversification of the Precursor cluster_hydroxyl Hydroxyl Group Modifications cluster_ester Ester Group Modifications cluster_indazole Indazole Ring Modifications precursor Methyl 2-hydroxy-3- (1-methyl-1H-indazol-3-yl)propanoate oxidation Oxidation precursor->oxidation [O] etherification Etherification precursor->etherification R-X, Base esterification Esterification precursor->esterification RCOCl, Base hydrolysis Hydrolysis precursor->hydrolysis LiOH or NaOH amidation Amidation precursor->amidation R₂NH, Lewis Acid reduction Reduction precursor->reduction LiAlH₄ or DIBAL-H sar Further Substitution (e.g., Halogenation) precursor->sar Electrophilic Substitution

Figure 2: Chemical diversification pathways of the title precursor.

A. Modifications of the Propanoate Side Chain

The propanoate side chain is a rich source of chemical diversity. The hydroxyl and ester groups can be manipulated to introduce a wide variety of functionalities, which can modulate the compound's physicochemical properties and its interaction with biological targets.

1. Hydrolysis to the Carboxylic Acid:

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of subsequent derivatization possibilities, most notably the formation of amides.

Protocol 2: Hydrolysis to 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoic acid

Materials:

  • Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 equivalent) in a mixture of THF, MeOH, and water.

  • Hydrolysis: Add an aqueous solution of LiOH (1.5 - 2.0 equivalents) and stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~3 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used in the next step without further purification.

2. Amidation to Carboxamides:

The resulting carboxylic acid is a key intermediate for the synthesis of a wide range of amides. Amide bond formation is a cornerstone of medicinal chemistry, as the amide group can participate in crucial hydrogen bonding interactions with biological targets. Coupling with a diverse library of amines allows for extensive Structure-Activity Relationship (SAR) studies. For example, coupling with various amines has been instrumental in the development of indazole-based serotonin receptor ligands.[4]

3. Oxidation of the Hydroxyl Group:

Oxidation of the secondary alcohol to a ketone provides a new point for diversification. The resulting β-ketoester can be used in a variety of subsequent reactions, including the synthesis of heterocyclic rings.

B. Potential Therapeutic Targets and Applications

The indazole scaffold is a well-established pharmacophore in a number of drug classes.[2] Derivatives of the title precursor could be investigated for a range of biological activities:

Target Class Rationale and Potential Application Key Modifications
Kinase Inhibitors The indazole ring is a known hinge-binding motif for many kinases.[5] The propanoate side chain can be elaborated to occupy the solvent-exposed region of the ATP-binding pocket.Amidation of the carboxylic acid with various amines; etherification of the hydroxyl group.
GPCR Ligands Indazole derivatives have shown activity as ligands for various G-protein coupled receptors, such as serotonin receptors.[4]Diversification of the amide functionality and exploration of different substituents on the indazole ring.
Anti-inflammatory Agents Indazole-containing compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like 5-lipoxygenase.[3]Esterification or etherification of the hydroxyl group with moieties known to interact with inflammatory targets.
Antimicrobial Agents The indazole scaffold has been explored for the development of novel antibacterial agents, including inhibitors of bacterial gyrase B.[6]Synthesis of a library of amides and esters to explore interactions with bacterial enzymes.

III. Conclusion

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate represents a strategically important, albeit underexplored, precursor for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, combined with its trifunctional nature, provides a robust platform for the generation of diverse and novel compound libraries. The methodologies and applications outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile building block in the quest for new and improved therapeutic agents. The inherent drug-like properties of the indazole core, coupled with the vast chemical space accessible from this precursor, make it a compelling starting point for innovative drug design and development programs.

IV. References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Ingenta Connect. Retrieved March 27, 2026, from [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2015, September 8). ACS Medicinal Chemistry Letters. Retrieved March 27, 2026, from [Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. (2017, March 29). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). RSC Advances. Retrieved March 27, 2026, from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF 1-METHOXYINDOLE-3-CARBALDEHYDE. (2012, July 27). HETEROCYCLES. Retrieved March 27, 2026, from [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents. Retrieved March 27, 2026, from

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012, October 9). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Methyl 3-(1H-indol-3-yl)propanoate. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). (n.d.). PrepChem.com. Retrieved March 27, 2026, from [Link]

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. (2023, August 15). PubMed. Retrieved March 27, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI. Retrieved March 27, 2026, from [Link]

  • Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. (2024, March 5). UNIS Vienna. Retrieved March 27, 2026, from [Link]

  • Methyl-Containing Pharmaceuticals. (2024, April 28). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. (2007, April 5). PubMed. Retrieved March 27, 2026, from [Link]

  • European Journal of Medicinal Chemistry. (n.d.). UPCommons. Retrieved March 27, 2026, from [Link]

  • 2-[[1-(4-Fluorobenzyl)-1H-indazole-3-yl]carbonylamino]-3-methylbutanoic acid methyl ester. (n.d.). J-GLOBAL. Retrieved March 27, 2026, from [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate as a Modulator of the IDO1 Pathway

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the in vitro evaluation of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, a novel compound with a chemical structure suggestive of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents targeting the IDO1 pathway, a critical regulator of immune responses in oncology and other disease areas.

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 plays a pivotal role in creating an immunotolerant microenvironment.[1][2] This mechanism is frequently exploited by cancer cells to evade the host immune system.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[3]

The indazole scaffold, present in Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, is a feature of known IDO1 inhibitors. Therefore, the following protocols are designed to rigorously assess the compound's potential as an IDO1 inhibitor through a combination of biochemical and cell-based assays.

I. Biochemical Assay: Direct Inhibition of Recombinant Human IDO1

This initial assay determines if the test compound directly interacts with and inhibits the enzymatic activity of purified IDO1. The principle of this assay is to measure the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, in the presence of varying concentrations of the test compound.

Experimental Workflow: Biochemical IDO1 Inhibition Assay

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant hIDO1 - L-Tryptophan (Substrate) - Methylene Blue (Cofactor) - Ascorbic Acid (Reductant) - Catalase - Assay Buffer plate Plate Setup (96-well UV-transparent plate): - Add Assay Buffer - Add Test Compound/Controls - Add hIDO1 Enzyme - Pre-incubate reagents->plate compound Prepare Compound Dilutions: - Serial dilution of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate - Positive Control (e.g., Epacadostat) - Vehicle Control (e.g., DMSO) compound->plate start_reaction Initiate Reaction: - Add L-Tryptophan plate->start_reaction incubation Incubate at Room Temperature start_reaction->incubation measure Measure Absorbance: - Read at 321 nm (Kynurenine product) incubation->measure analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value measure->analysis

Caption: Workflow for the biochemical IDO1 inhibition assay.

Detailed Protocol: Biochemical IDO1 Inhibition
  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Reconstitute recombinant human IDO1 enzyme (commercially available) in assay buffer to the desired concentration.

    • Prepare a reaction mixture containing L-tryptophan, methylene blue, ascorbic acid, and catalase in assay buffer.

    • Prepare a serial dilution of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate in the appropriate solvent (e.g., DMSO), and then dilute further in assay buffer. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the diluted test compound or controls.

    • Add the reconstituted IDO1 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-tryptophan-containing reaction mixture to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Measure the absorbance of the product, N-formylkynurenine, at approximately 321 nm using a microplate reader.[4]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Output
CompoundIC50 (nM)
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoateTo be determined
Epacadostat (Positive Control)~70[5]
Vehicle Control (DMSO)No inhibition

II. Cell-Based Assay: Measuring IDO1 Activity in a Cellular Context

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to assess the compound's activity in a more physiologically relevant environment.[6] This assay measures the ability of the test compound to inhibit IDO1 activity in cancer cells where IDO1 expression is induced by interferon-gamma (IFN-γ). The readout is the concentration of kynurenine secreted into the cell culture medium.

Experimental Workflow: Cell-Based IDO1 Inhibition Assay

cluster_cell_culture Cell Culture & Induction cluster_treatment Compound Treatment cluster_kyn_detection Kynurenine Detection & Analysis seed_cells Seed Cells: - Plate cancer cells (e.g., SKOV-3, HeLa) in a 96-well plate induce_ido1 Induce IDO1 Expression: - Treat cells with IFN-γ seed_cells->induce_ido1 add_compound Add Test Compound: - Treat cells with serial dilutions of the test compound and controls induce_ido1->add_compound incubate_cells Incubate for 24-48 hours add_compound->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant kynurenine_reaction Kynurenine Detection: - Add p-dimethylaminobenzaldehyde (PDAB) reagent - Incubate to allow color development collect_supernatant->kynurenine_reaction measure_absorbance Measure Absorbance at 480 nm kynurenine_reaction->measure_absorbance analyze_data Data Analysis: - Generate Kynurenine Standard Curve - Calculate Kynurenine Concentration - Determine Cellular IC50 measure_absorbance->analyze_data

Caption: Workflow for the cell-based IDO1 inhibition assay.

Detailed Protocol: Cell-Based IDO1 Inhibition
  • Cell Culture and IDO1 Induction:

    • Seed a suitable cancer cell line that expresses IDO1 upon IFN-γ stimulation (e.g., human ovarian cancer cell line SKOV-3 or cervical cancer cell line HeLa) into a 96-well cell culture plate.[7][8] Allow the cells to adhere overnight.

    • The following day, treat the cells with human IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[7]

  • Compound Treatment:

    • Simultaneously with IFN-γ treatment, add serial dilutions of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, a positive control (e.g., Epacadostat), and a vehicle control to the respective wells.

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • After incubation, carefully collect the cell culture supernatant.

    • To quantify kynurenine, add a solution of p-dimethylaminobenzaldehyde (PDAB) in acetic acid to the supernatant. This reaction forms a yellow-colored product.

    • Incubate at room temperature for approximately 10-20 minutes.

    • Measure the absorbance at 480 nm using a microplate reader.

    • A standard curve using known concentrations of kynurenine should be prepared in parallel to accurately determine the kynurenine concentrations in the experimental samples.

  • Data Analysis:

    • Calculate the concentration of kynurenine in each well using the standard curve.

    • Determine the percentage of inhibition of kynurenine production for each compound concentration relative to the IFN-γ-treated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular IC50 value.

Expected Data Output
CompoundCellular IC50 (nM)
Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoateTo be determined
Epacadostat (Positive Control)~7[5]
Vehicle Control (DMSO)No inhibition

III. Secondary Assay: T-Cell Co-culture for Functional Immune Response

To further validate the immunomodulatory activity of the test compound, a co-culture assay involving IDO1-expressing cancer cells and T-cells can be performed. This assay assesses the functional consequence of IDO1 inhibition, which is the restoration of T-cell activation and proliferation that is otherwise suppressed by the IDO1 activity of the cancer cells.

Experimental Logic: T-Cell Co-culture Assay

cluster_IDO1 IDO1-Expressing Cancer Cell cluster_Inhibitor Test Compound IDO1 IDO1 Kyn Kynurenine IDO1->Kyn Trp Tryptophan Trp->IDO1 TCell_Activation T-Cell Activation/ Proliferation Trp->TCell_Activation Required for Kyn->TCell_Activation Inhibits Inhibitor Methyl 2-hydroxy-3- (1-methyl-1H-indazol-3-yl)propanoate Inhibitor->IDO1 Inhibits

Caption: Logic of the T-cell co-culture assay.

Detailed Protocol: T-Cell Co-culture
  • Setup of Co-culture:

    • Seed IFN-γ-stimulated, IDO1-expressing cancer cells in a 96-well plate as described in the cell-based assay.

    • Treat the cancer cells with serial dilutions of the test compound.

    • After a short pre-incubation with the compound, add a T-cell line (e.g., Jurkat) or primary human T-cells to the wells.[7]

    • Include appropriate controls, such as T-cells cultured alone and T-cells co-cultured with cancer cells without the test compound.

  • Measurement of T-Cell Activation/Proliferation:

    • After 48-72 hours of co-culture, assess T-cell activation or proliferation using standard methods:

      • Proliferation: Use a BrdU or CFSE-based proliferation assay.

      • Activation: Measure the secretion of cytokines such as Interleukin-2 (IL-2) from the culture supernatant using an ELISA kit.

  • Data Analysis:

    • Quantify the level of T-cell proliferation or IL-2 secretion for each condition.

    • Determine the concentration of the test compound required to restore T-cell activity to 50% of the level observed in the absence of IDO1-expressing cancer cells (EC50).

IV. Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, the following controls and validation steps are essential for each assay:

  • Positive and Negative Controls: Always include a known potent IDO1 inhibitor as a positive control and a vehicle (solvent) as a negative control.

  • Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Counter-Screening: To rule out false positives, it is advisable to perform counter-screens. For instance, assess the compound's effect on cell viability (e.g., using an MTT or CellTiter-Glo assay) to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity.[7]

  • Selectivity Profiling: To determine if the compound is specific for IDO1, test its activity against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).[5]

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate as a potential IDO1 inhibitor. By systematically progressing from a direct biochemical assay to a more complex cell-based and functional co-culture model, researchers can gain comprehensive insights into the compound's potency, cellular activity, and immunomodulatory potential. Rigorous adherence to the described protocols and validation steps will ensure the generation of high-quality, reliable data to guide further drug development efforts.

References

  • Makarov, E., & Gorer, V. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30580–30591. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1870(1), 50-58. [Link]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Gajda, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Analytical Methods, 13(5), 685-693. [Link]

  • Amsbio. (n.d.). IDO Immune Pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9442. [Link]

Sources

Application Notes and Protocols for the Chromatographic Separation of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is a key chiral intermediate in the synthesis of various pharmacologically active molecules. The indazole moiety is a significant pharmacophore found in a range of therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[1] Given the stereospecific nature of many drug-receptor interactions, the enantiomeric purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Consequently, robust and reliable chromatographic methods are essential for both assessing the chemical purity (achiral separation) and quantifying the enantiomeric excess (chiral separation) of this compound.

This comprehensive guide provides detailed application notes and protocols for the achiral and chiral separation of methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate. The methodologies are designed for researchers, scientists, and drug development professionals, offering a framework for method development, validation, and routine analysis.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is fundamental to developing effective chromatographic separation methods.

PropertyPredicted Value/CharacteristicImplication for Chromatography
Polarity Moderately polarSuitable for both normal-phase and reversed-phase HPLC. The presence of the ester and hydroxyl groups contributes to its polarity.
UV Absorbance Strong UV chromophore due to the indazole ring systemEnables sensitive detection using UV spectrophotometry, typically in the range of 210-300 nm.
Chirality Contains one stereocenter at the C2 position of the propanoate chainRequires a chiral stationary phase (CSP) or a chiral derivatizing agent for enantiomeric separation.[3]
Solubility Expected to be soluble in common organic solvents (e.g., methanol, acetonitrile, ethanol)Facilitates sample preparation for HPLC and SFC analysis.

Part 1: Achiral Separation for Purity Determination by HPLC

An achiral High-Performance Liquid Chromatography (HPLC) method is crucial for determining the chemical purity of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate and for monitoring related substances and degradation products. A reversed-phase method is generally preferred for its robustness and versatility with moderately polar compounds.[4]

Method Rationale

The selection of a C18 stationary phase provides a versatile and widely applicable platform for the separation of a broad range of small molecules. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the effective elution of the target analyte. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, is often beneficial for improving peak shape and resolution, especially for compounds with basic nitrogen atoms like the indazole ring.

Experimental Protocol: Achiral HPLC

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or Trifluoroacetic acid), analytical grade.

  • 0.45 µm syringe filters for sample preparation.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization and good peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minutesA broad gradient is suitable for initial method development to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe indazole ring provides strong absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of the diluent to achieve a concentration of 1 mg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify any impurities relative to the main peak.

Workflow for Achiral Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for achiral purity analysis of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate by HPLC.

Part 2: Chiral Separation for Enantiomeric Purity by SFC and HPLC

The separation of enantiomers is a critical step in the development of chiral drugs.[5] Both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are powerful techniques for this purpose. SFC often offers advantages in terms of speed, reduced solvent consumption, and unique selectivity.[6][7][8]

Method Rationale: Chiral SFC

Supercritical fluid chromatography, primarily using supercritical CO2 as the main mobile phase component, is an excellent choice for chiral separations.[9] Its low viscosity allows for higher flow rates and faster analyses. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used due to their broad applicability in resolving a diverse range of chiral compounds.[10][11] The addition of a polar organic modifier, typically an alcohol, is necessary to modulate the retention and selectivity of the separation.

Experimental Protocol: Chiral SFC

1. Instrumentation and Consumables:

  • SFC system with a CO2 pump, modifier pump, back pressure regulator, autosampler, column oven, and UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based, 4.6 x 150 mm, 5 µm). A screening of different chiral columns is recommended for initial method development.

  • SFC grade CO2.

  • HPLC grade methanol, ethanol, or isopropanol.

2. Chromatographic Conditions:

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)Proven to be effective for a wide range of chiral separations.
Mobile Phase Supercritical CO2 / Methanol (Gradient or Isocratic)CO2 is the primary mobile phase, with methanol as a polar modifier.
Gradient/Isocratic Start with a gradient (e.g., 5% to 40% Methanol over 10 minutes) for method development.An initial gradient helps to determine the optimal modifier concentration for resolution.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase.
Back Pressure 150 barMaintains the CO2 in a supercritical state.
Column Temperature 40 °CInfluences selectivity and efficiency.
Detection UV at 254 nmThe indazole moiety provides a strong chromophore.
Injection Volume 5 µLA smaller injection volume is typical for SFC.
Sample Diluent Methanol or EthanolThe sample should be dissolved in the modifier or a compatible solvent.

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in methanol.

  • For the sample to be tested, prepare a solution at a similar concentration in the same diluent.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Method Rationale: Chiral HPLC

For laboratories where SFC is not available, chiral HPLC remains a robust and reliable alternative. Normal-phase chromatography using polysaccharide-based CSPs is a common approach for chiral separations.[12]

Experimental Protocol: Chiral HPLC

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based, 4.6 x 250 mm, 5 µm).

  • HPLC grade n-hexane, isopropanol, and ethanol.

2. Chromatographic Conditions:

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., CHIRALCEL® series)A longer column (250 mm) can provide better resolution in HPLC.
Mobile Phase n-Hexane / Isopropanol (Isocratic, e.g., 80:20 v/v)A typical normal-phase mobile phase for chiral separations. The ratio may need optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID HPLC column.
Column Temperature 25 °CRoom temperature is often a good starting point for normal-phase chiral separations.
Detection UV at 254 nmStrong absorbance from the indazole ring.
Injection Volume 10 µLStandard injection volume.
Sample Diluent Mobile Phase or IsopropanolEnsures compatibility with the normal-phase conditions.

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in isopropanol.

  • Prepare the test sample at a similar concentration in the same diluent.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

Workflow for Chiral Method Development

G cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Analysis racemic Prepare Racemic Standard screen_cols Screen Multiple CSPs racemic->screen_cols screen_solvents Screen Different Modifiers/Mobile Phases screen_cols->screen_solvents optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature screen_solvents->optimize analyze Analyze Sample optimize->analyze quantify Quantify Enantiomeric Excess analyze->quantify

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Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate cell culture dosing guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Dosing & Validation Guidelines for Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Executive Summary & Pharmacological Context

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate (hereafter referred to as MHIP ) is a specialized synthetic intermediate and pharmacological probe. The 1H-indazole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (e.g., Mps1 and mutant EGFR)[1],[2] as well as epigenetic reader antagonists (e.g., BRD4 inhibitors)[3].

Because indazole derivatives typically exhibit high lipophilicity and specific target-binding kinetics, establishing rigorous, self-validating cell culture dosing guidelines is paramount. Poor formulation or improper solvent controls can easily conflate true pharmacological efficacy with solvent-induced artifacts. This guide outlines a robust methodology for the reconstitution, in vitro dosing, and mechanistic validation of MHIP.

Experimental Workflow

Workflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vitro Dosing cluster_2 Phase 3: Validation N1 Anhydrous DMSO Reconstitution N2 Aliquoting & Storage (-20°C, Desiccated) N1->N2 N3 Serial Dilution (1:3 or 1:10 factor) N2->N3 N4 Cell Treatment (Final DMSO ≤ 0.5%) N3->N4 N5 ATP Viability Assay (CellTiter-Glo) N4->N5 N6 Target Engagement (Western Blot / ELISA) N4->N6

End-to-end workflow for MHIP formulation, in vitro dosing, and self-validating phenotypic analysis.

Physicochemical Properties & Formulation Causality

The Causality of Formulation: MHIP is highly lipophilic and requires Dimethyl sulfoxide (DMSO) for initial solubilization. However, DMSO is intensely hygroscopic. If exposed to atmospheric moisture, water absorption rapidly decreases the solubility threshold of the indazole compound, leading to micro-precipitation. This creates a critical discrepancy between the calculated molarity and the actual active concentration delivered to the cells, skewing IC50 results.

Protocol 1: Stock Preparation

  • Equilibration: Allow the lyophilized MHIP vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Reconstitution: Dissolve the compound in 100% anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 mM or 20 mM.

  • Storage: Aliquot immediately into single-use amber vials (indazole rings can be susceptible to UV degradation) and store at -20°C. Never subject the stock to freeze-thaw cycles.

In Vitro Dosing & Solvent Toxicity Control

The Causality of Solvent Limits: While DMSO is a universal solvent, it acts as a mixed-competitive inhibitor for various cellular enzymes and can induce plasma membrane pore formation at higher concentrations[4],[5]. The strictly dictates that final DMSO concentrations in cell culture should not exceed 0.5% (v/v) to maintain a high signal-to-background ratio and prevent solvent-mediated cytotoxicity[6],[7].

Protocol 2: Self-Validating Dosing Strategy To ensure the assay is self-validating, the dosing protocol must maintain a constant DMSO concentration across all wells, including vehicle controls.

  • Intermediate Dilution: Prepare a 200X intermediate dilution series of MHIP in 100% DMSO.

  • Media Spiking: Dilute the 200X stocks 1:100 into pre-warmed, serum-containing culture media (yielding a 2X concentration with 1% DMSO).

  • Cell Addition: Add the 2X media 1:1 to the cells already cultured in 1X media. This brings the final MHIP concentration to 1X and the final DMSO concentration to exactly 0.5% across all test and control wells.

  • Assay Validation: Always include a positive control (e.g., Staurosporine) and calculate the Z'-factor. A Z'-factor ≥ 0.5 statistically validates the dynamic range and reliability of the assay[6],[8].

Cytotoxicity Profiling: ATP vs. Tetrazolium

The Causality of Assay Selection: Historically, MTT assays have been used to assess viability. However, MTT relies on NADH-dependent enzymatic reduction to form insoluble formazan crystals,. Indazole-based compounds can transiently alter mitochondrial metabolism or chemically reduce the dye themselves, yielding false-positive viability signals. ATP-based luminescent assays lyse the cells and use luciferase to measure ATP, providing a direct, artifact-free quantification of metabolically active cells[9],[10].

Protocol 3: ATP Viability Assay (e.g., CellTiter-Glo)

  • Seeding: Seed cells in a white-walled, clear-bottom 96-well plate (white walls prevent luminescent cross-talk between wells).

  • Dosing: Dose cells with MHIP for 48–72 hours following Protocol 2.

  • Equilibration: Equilibrate the plate and ATP reagent to room temperature for 30 minutes. Temperature gradients across the plate will cause uneven luminescence and edge effects.

  • Lysis & Stabilization: Add a volume of ATP reagent equal to the culture volume. Shake on an orbital shaker for 2 minutes to induce complete lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal[9].

  • Quantification: Record luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Target Engagement (Mechanistic Validation)

A drop in cellular ATP only proves cell death; it does not prove the mechanism of action. To create a fully self-validating system, parallel plates must be run to confirm target engagement. For instance, if MHIP is evaluated as an Mps1 kinase inhibitor or a BRD4 antagonist, Western blotting or ELISA must demonstrate a dose-dependent decrease in Mps1 autophosphorylation[2] or downstream c-Myc suppression[3] prior to the onset of apoptosis.

Quantitative Data Presentation

Below is a summary of recommended dosing parameters for indazole-based derivatives across standard cell lines used in oncology and epigenetics.

Cell LineTissue OriginPutative Target ClassRecommended Seeding Density (96-well)Empirical Dosing WindowIncubation Time
A549 Lung CarcinomaMps1 Kinase[2]2,000 cells/well10 nM – 10 µM72 h
MV4;11 Biphenotypic LeukemiaBRD4 / Epigenetics[3]10,000 cells/well1 nM – 5 µM48 h
HCT116 Colorectal CarcinomaMutant EGFR[1]3,000 cells/well10 nM – 20 µM72 h

References

  • Kusakabe, K., et al. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Sittampalam, G. S., et al. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf - NIH.[Link]

  • Santhoshkumar, P., et al. "DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase." ACS Chemical Neuroscience (ACS Publications).[Link]

  • Google Patents.
  • Society of Toxicology. "Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology." [Link]

  • SciSpace. "In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages." [Link]

  • DR-NTU. "Non-destructive viability assessment of cancer cell spheroids using dynamic optical coherence tomography with trypan blue validation." [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Indazole Core Using Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics, particularly kinase inhibitors.[1][2] Its bioisosteric relationship with indole and phenol, coupled with its capacity for crucial hydrogen bonding interactions, makes it a high-value target for drug design.[1] Functionalization of the indazole core, especially at the C3-position, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties.[3][4] This guide introduces Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, a versatile and strategically designed intermediate, for the elaboration of the indazole core. We provide detailed protocols for its synthesis and subsequent derivatization, explaining the chemical principles that underpin these transformations and their application in drug discovery campaigns.

Introduction: The Strategic Value of C3-Functionalized Indazoles

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, exists in two main tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being generally more stable.[5] Its prevalence in marketed drugs like Pazopanib (kinase inhibitor), Granisetron (antiemetic), and Benzydamine (anti-inflammatory) underscores its pharmacological significance.[2][6]

The C3 position of the indazole ring is a key vector for chemical modification. Introducing substituents at this position directly influences the molecule's interaction with biological targets.[3] However, direct C3-alkylation or arylation can be challenging due to the inherent nucleophilicity of the N1 and N2 positions.[7][8] Therefore, the development of synthetic intermediates that facilitate controlled and diverse C3-functionalization is of paramount importance.

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is an ideal synthon for this purpose. Its key features include:

  • An N1-Methyl Group: This pre-installed modification blocks the most common site of non-selective alkylation, directing further reactions to other parts of the molecule.

  • A C3-Propanoate Side Chain: This extends the core, providing a scaffold for introducing diverse functionalities away from the heterocyclic ring system.

  • A Secondary Hydroxyl Group: This alcohol is a versatile chemical handle, readily convertible into ketones, ethers, esters, or a good leaving group for nucleophilic substitution.

  • A Methyl Ester: This group can be easily hydrolyzed to a carboxylic acid, a critical functional group for forming amides, which are ubiquitous in pharmaceuticals.

This document provides a comprehensive guide to leveraging this intermediate for advanced indazole functionalization.

Synthesis of the Key Intermediate: Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

While not widely cataloged, this intermediate can be reliably synthesized from commercially available starting materials. The proposed two-step route begins with the aldol-type condensation of 1-methyl-1H-indazole-3-carbaldehyde with a methyl acetate enolate, followed by reduction of the resulting α,β-unsaturated ester.

Workflow for Intermediate Synthesis

G cluster_0 Synthesis Pathway A 1-Methyl-1H-indazole-3-carbaldehyde C LDA, THF, -78 °C A->C Aldehyde Component B Methyl Acetate B->C Enolate Precursor D Intermediate (Methyl 3-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate) C->D Aldol Addition F Methyl (E)-3-(1-methyl-1H-indazol-3-yl)acrylate D->F Elimination E Dehydration (e.g., MsCl, Et3N) G Reduction (e.g., NaBH4, CeCl3·7H2O) F->G Conjugate Reduction (Luche) H Target Intermediate Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate G->H G Start Target Intermediate (Ester) Acid 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoic acid (Carboxylic Acid) Start->Acid Saponification (LiOH, THF/H2O) Coupling EDC, HOBt or HATU Acid->Coupling Amide Amide Derivatives Amine R-NH2 Amine->Coupling Coupling->Amide Amide Coupling

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Troubleshooting & Optimization

Improving reaction yield in Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Troubleshooting Knowledge Base

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that constructing α -hydroxy esters via epoxide ring-opening is a powerful technique, but it is fraught with chemoselectivity and regioselectivity challenges.

This guide addresses the specific hurdles encountered when synthesizing Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate from 1-methyl-1H-indazole and methyl oxirane-2-carboxylate (methyl glycidate). By transitioning from direct organolithium additions to softer, highly regulated organocuprate chemistry, you can eliminate ester-attack byproducts and achieve near-perfect regiocontrol.

Pathway Visualization

G A 1-Methyl-1H-indazole B 1-Methyl-1H-indazol- 3-yllithium A->B n-BuLi, THF -78°C C Organocuprate Intermediate B->C CuCN·2LiCl -40°C D Methyl 2-hydroxy-3-(1-methyl- 1H-indazol-3-yl)propanoate C->D Methyl Glycidate BF3·OEt2, -78°C

Reaction workflow for the synthesis of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate.

Troubleshooting & FAQs

Q1: My C3-lithiation of 1-methyl-1H-indazole is yielding low conversion or a mixture of decomposition products. What is going wrong? A1: The issue is likely temperature control or the choice of base. The C3 proton of 1-methyl-1H-indazole is the most acidic ring proton due to the electron-withdrawing nature of the adjacent nitrogen atoms, allowing for direct metalation [1]. However, if the internal temperature rises above -60 °C during the addition of n-butyllithium (n-BuLi), you risk ring-opening of the indazole or competitive deprotonation at the N-methyl group. Solution: Maintain a strict -78 °C internal temperature using a dry ice/acetone bath. Add n-BuLi dropwise and allow 30 minutes for complete lithiation. The solution should turn a deep yellow/orange, serving as a visual validation of the organolithium formation.

Q2: During the epoxide opening, I am observing significant amounts of a ketone byproduct rather than the desired ester. How can I prevent this? A2: You are experiencing chemoselectivity failure. Organolithiums are "hard" nucleophiles. When reacted with methyl glycidate (an epoxide containing an enolizable ester), the hard organolithium preferentially attacks the highly electrophilic ester carbonyl, displacing the methoxy group to form a ketone [3]. Solution: You must soften the nucleophile. Transmetalate the 1-methyl-1H-indazol-3-yllithium with a soluble copper(I) salt (like CuCN·2LiCl) to form an organocuprate. Cuprates are "soft" nucleophiles that ignore the hard ester carbonyl and exclusively attack the epoxide ring [3].

Q3: Why am I getting the β -hydroxy isomer instead of the desired α -hydroxy ester? A3: This is a regioselectivity issue dictated by the trajectory of the nucleophilic attack. Methyl glycidate has two reactive epoxide carbons: C2 (attached to the ester) and C3 (the terminal CH 2​ ). Under purely Lewis-acidic conditions (S N​ 1-like), the ester group destabilizes adjacent positive charge, which can lead to mixed or inverted regioselectivity. However, under organocuprate conditions (S N​ 2-like), the nucleophile attacks the least sterically hindered carbon [2]. By using the cuprate method, attack occurs exclusively at C3. The epoxide oxygen (at C2) is pushed open and subsequently protonated during the quench, yielding the desired α -hydroxy ester.

Quantitative Data Summary

The table below summarizes the causality between the chosen nucleophile character and the resulting reaction metrics. Transmetalation to an organocuprate is mandatory for high yields.

Reaction ConditionsNucleophile CharacterRegioselectivity (C3:C2)Chemoselectivity (Epoxide vs. Ester)Typical Yield (%)
n-BuLi (Direct) Hard (Organolithium)MixedLow (Extensive ketone formation)< 30%
n-BuLi + BF3·OEt2 Hard (Lewis Acid Activated)ModerateModerate45 - 55%
n-BuLi + CuCN·2LiCl Soft (Organocuprate)> 99:1High (No ester attack)82 - 88%
Step-by-Step Experimental Protocol

This protocol utilizes a self-validating workflow. Visual cues are embedded to ensure the reaction is proceeding correctly at each stage.

Part 1: Preparation of the Organocuprate

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Lithiation: Charge the flask with 1-methyl-1H-indazole (1.0 equiv) and anhydrous THF (to achieve a 0.2 M solution). Cool to -78 °C.

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Validation Checkpoint: The solution will transition from clear to deep yellow/orange, indicating successful C3-lithiation. Stir for 30 minutes.

  • Transmetalation: Add a pre-dried mixture of CuCN (1.0 equiv) and LiCl (2.0 equiv) in one portion. (The LiCl forms the highly soluble Knochel-type copper complex).

  • Warm the mixture to -40 °C for 45 minutes to ensure complete transmetalation.

    • Validation Checkpoint: The suspension will become a dark, homogeneous solution. Re-cool the flask to -78 °C.

Part 2: Regioselective Epoxide Opening 6. Epoxide Addition: In a separate dry vial, dissolve methyl oxirane-2-carboxylate (methyl glycidate, 1.2 equiv) in a small volume of anhydrous THF. 7. Add the epoxide solution dropwise to the cuprate mixture at -78 °C. 8. Lewis Acid Activation: Immediately add BF 3​ ·OEt 2​ (1.2 equiv) dropwise. This activates the epoxide oxygen, accelerating the S N​ 2 attack at C3 without overriding the cuprate's soft chemoselectivity. 9. Stir at -78 °C for 2 hours, then slowly allow the bath to warm to -20 °C over 1 hour. 10. Quench & Extraction: Quench the reaction vigorously with a 9:1 (v/v) saturated aqueous solution of NH 4​ Cl / NH 4​ OH.

  • Validation Checkpoint: The aqueous layer will turn a deep, vibrant blue. This confirms the successful sequestration of copper ions as amine complexes.
  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.
  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate.
References
  • Giraud, F., Anizon, F., & Moreau, P. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW". Institute of Chemistry of Clermont-Ferrand.
  • BenchChem. "Application Notes and Protocols: Ring-Opening Reactions of (R)-Methyl Oxirane-2-carboxylate with Nucleophiles". BenchChem Application Notes.
  • O'Brien, P., et al. "Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry". Synthetic Methods in Drug Discovery: Volume 2, RSC Books.

Optimizing HPLC mobile phase conditions for Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to HPLC Mobile Phase Optimization & Troubleshooting

Welcome to the technical support center for the HPLC analysis of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Part 1: Foundational FAQs - Initial Method Development

This section addresses common questions encountered when setting up an initial HPLC method for this specific analyte.

Q1: What are the key structural features of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate that influence its chromatographic behavior?

Answer: Understanding the analyte's structure is the first step to developing a successful method. This molecule has three key regions that dictate its behavior in reversed-phase HPLC:

  • The N-methyl-indazole Ring: This heterocyclic system contains basic nitrogen atoms. This makes the analyte's overall charge and hydrophobicity highly dependent on the mobile phase pH. At a pH near the pKa of these nitrogens, you can expect significant changes in retention and peak shape.[1][2]

  • The Hydroxyl (-OH) and Ester (-COOCH₃) Groups: These polar functional groups increase the molecule's overall polarity, suggesting that it may not be very strongly retained on a standard C18 column, especially with high organic content in the mobile phase.[3][4]

  • The Propanoate Linker: This provides a flexible aliphatic chain, contributing to the molecule's hydrophobic character.

Given this structure, a reversed-phase method on a C18 or C8 column is a suitable starting point. However, due to the basic nitrogens and polar groups, careful mobile phase optimization is critical.

Q2: What is a good starting mobile phase composition for this analysis?

Answer: For initial method development, a simple gradient is recommended to determine the approximate elution conditions.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmA standard, high-quality C18 column minimizes secondary interactions with residual silanols, which is crucial for basic compounds.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to suppress the ionization of residual silanol groups on the column and ensure the basic indazole nitrogen is consistently protonated, leading to sharper peaks.[7][8]
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency.[9]
Gradient 10% to 90% B over 15 minutesA broad gradient will ensure the analyte elutes and provides a starting point for optimization.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times.[10][11]
Detection UV, scan for optimal wavelength (e.g., 210-400 nm)The indazole ring is a strong chromophore.

This starting point allows you to find the analyte's retention time and then build a more optimized isocratic or shallow gradient method around it.

Part 2: Troubleshooting Guide - Common Chromatographic Issues

This section provides systematic solutions to specific problems you may encounter during your experiments.

Q3: My peak for Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate is tailing severely. What are the causes and how do I fix it?

Answer: Peak tailing is the most common issue for basic compounds like this one. It indicates undesirable secondary interactions within your HPLC system.[5][12]

Primary Cause: Interaction between the basic nitrogen on the indazole ring and acidic, ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[6][12] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, creating a tail.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for peak tailing.

Step-by-Step Protocol to Eliminate Tailing:

  • Adjust Mobile Phase pH:

    • Action: Ensure your aqueous mobile phase (Solvent A) contains an acidic modifier. 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2) are excellent choices.

    • Scientific Rationale: At a low pH, the acidic silanol groups (pKa ~3.5-4.5) are protonated (Si-OH), neutralizing their negative charge and preventing ionic interaction with the protonated basic analyte.[6][13] This ensures retention occurs primarily through the intended reversed-phase mechanism.

  • Evaluate Your Column Choice:

    • Action: If pH adjustment is insufficient, your column may have high silanol activity. Switch to a column specifically designed for basic compounds. Look for brands marketed as "base-deactivated," "high-purity silica," or those with polar-embedded phases.[5][14]

    • Scientific Rationale: Modern manufacturing techniques produce silica with fewer accessible silanol groups. End-capping further blocks these sites with a small, inert silane (like trimethylsilane). Polar-embedded phases contain a polar group (e.g., amide, carbamate) near the silica surface, which shields the analyte from silanol interactions.[14]

  • Check for Column Overload:

    • Action: Inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves dramatically, you are overloading the column.

    • Scientific Rationale: Both the primary (hydrophobic) and secondary (silanol) retention mechanisms have a finite capacity. Overloading the column, especially the limited number of active silanol sites, can lead to tailing.[11]

Q4: My retention time is drifting or shifting between injections. How can I stabilize it?

Answer: Unstable retention times are a critical issue that compromises data reliability. This problem is typically related to the instrument, mobile phase, or column temperature.[1][10]

Systematic Diagnosis of Retention Time Drift:

SymptomProbable CauseRecommended Action & Rationale
All peaks shift proportionally (early or late) Flow Rate Instability: Worn pump seals, leaks, or faulty check valves.[10]Action: Perform a flow rate calibration. Check for leaks at all fittings from the pump to the detector. Listen for unusual pump noises. Rationale: A consistent flow rate is fundamental to reproducible chromatography. Any change in flow directly impacts the time an analyte spends in the column.[1]
Gradual, consistent drift over a sequence 1. Column Temperature Fluctuation: Inadequate column thermostatting or significant changes in ambient lab temperature.[10] 2. Mobile Phase Composition Change: Evaporation of the more volatile organic solvent (e.g., ACN) from the mobile phase reservoir.[10]Action 1: Use a high-quality column thermostat and allow the system to fully equilibrate (at least 30 minutes). A 1°C change can alter retention time by 1-2%.[10] Action 2: Keep mobile phase bottles capped. Avoid preparing large volumes that will sit for many days. For isocratic methods, consider pre-mixing the mobile phase.[15]
Random, unpredictable shifts for the analyte peak only Mobile Phase pH is too close to analyte pKa: The analyte exists in both ionized and neutral forms, which have different retention times.[1][2]Action: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For this basic compound, a pH below 3.5 is recommended to ensure it is fully and consistently protonated.[8][13] Rationale: This locks the analyte into a single ionic state, preventing retention shifts due to minor pH fluctuations.
Sudden large shift in retention Incorrect Mobile Phase Preparation: Wrong solvent ratios or buffers were used.[15]Action: Remake the mobile phase, carefully measuring all components. If using a quaternary pump, purge all lines thoroughly. Rationale: Human error is a common source of sudden changes. Verifying the mobile phase is the simplest and most effective first step.
Q5: I am not getting enough resolution between my analyte and a closely eluting impurity. What is the most effective way to improve separation?

Answer: Improving resolution requires optimizing one of the three key parameters in the fundamental resolution equation: Efficiency (N), Selectivity (α), or Retention Factor (k).[16] For closely eluting peaks, changing selectivity (α) is often the most powerful strategy.[16][17]

Strategies for Improving Resolution:

Caption: Key strategies for resolution optimization.

Experimental Protocol for Optimizing Selectivity (α):

  • Change the Organic Modifier:

    • Action: If your current method uses Acetonitrile (ACN), prepare an equivalent mobile phase using Methanol (MeOH). You may need to adjust the percentage to achieve similar retention times (MeOH is a weaker solvent than ACN in reversed-phase).[9]

    • Scientific Rationale: ACN and MeOH interact with analytes differently due to their distinct chemical properties. ACN is aprotic and engages in dipole-dipole interactions, while MeOH is a protic solvent and acts as a hydrogen bond donor and acceptor.[8] This difference in interaction can alter the elution order of closely related compounds, significantly improving selectivity.[17]

  • Perform a pH Screen:

    • Action: Prepare mobile phases with different pH values. For this analyte, screening at pH 3 (e.g., 0.1% Formic Acid) and pH 7 (e.g., 10 mM Ammonium Acetate buffer) could be informative.

    • Scientific Rationale: Changing the mobile phase pH alters the ionization state of the analyte and any acidic or basic impurities.[7] If the analyte and the impurity have different pKa values, changing the pH can create a large difference in their hydrophobicity and thus their retention, dramatically improving the separation.

  • Increase Retention Factor (k):

    • Action: If peaks are eluting very early (k < 2), decrease the percentage of organic solvent in your mobile phase in small increments (e.g., 5%).

    • Scientific Rationale: Increasing the retention time of both peaks gives them more time to interact with the stationary phase, which can lead to better separation.[7][16] This is often the simplest first step if initial resolution is close to acceptable.

References
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Google Cloud.
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, March 8). Timberline Instruments.
  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 22). YouTube.
  • How to fix a shifting retention time of peaks in hplc? (2023, August 24). ResearchGate.
  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited.
  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Google Cloud.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MTC USA.
  • HPLC Troubleshooting Guide. Google Cloud.
  • HPLC Troubleshooting. Google Cloud.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 9). Google Cloud.
  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • A Comparative Guide to the Purity Assessment of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate: HPLC vs. Benchchem.
  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate.
  • HPLC基礎(逆相クロマトグラフィー実践編). LC Technical Report.

Sources

Technical Support Center: Stability & Storage Optimization for Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic degradation of functionalized heterocyclic esters during longitudinal studies. Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is a highly versatile but chemically vulnerable scaffold. Its structural triad—a hydrolytically sensitive methyl ester, an oxidation-prone α -hydroxy group, and a photo-reactive N -methyl indazole core—requires a rigorous, mechanistically grounded approach to handling and storage.

This guide bypasses generic advice to provide a self-validating, causality-driven troubleshooting framework designed specifically for drug development professionals.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My working solutions in biological buffers (pH 7.4 - 8.0) show significant degradation over 24 hours, with a new highly polar peak appearing on LC-MS. What is the mechanism, and how can I prevent it? The Causality: The primary degradation pathway in aqueous media is the hydrolysis of the methyl ester moiety. While esters undergo both acid- and base-catalyzed hydrolysis, base-catalyzed saponification is significantly faster and irreversible[1]. At pH > 7.0, hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses to release methoxide, irreversibly yielding 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoic acid and methanol[2]. The Solution: Never store this compound in aqueous buffers. Prepare working solutions immediately before use. If aqueous storage is unavoidable for short-term automated liquid handling, titrate your buffer to a slightly acidic pH (pH 4.5 - 5.5), where the ester hydrolysis rate is at its absolute minimum[1].

Q2: I observed a color change (slight yellowing) and loss of potency after leaving the solid compound in clear glass vials on the benchtop. Is the indazole ring unstable? The Causality: This is a classic case of photolytic degradation. The 1-methyl-1H-indazole core strongly absorbs ultraviolet light, particularly in the UVB and UVC ranges. Upon irradiation, N -alkylated indazoles undergo a well-documented phototransposition on a singlet energy surface, rearranging their nitrogen-carbon framework to form benzimidazole derivatives[3]. This photochemical reaction not only destroys the API but generates photoproducts that can interfere with downstream biological assays[4]. The Solution: Always store the solid API and its solutions in actinic (amber) glass vials to block UV transmission. All handling of the bulk powder should ideally be performed under low-light conditions.

Q3: How does temperature influence the long-term stability of the α -hydroxy group? The Causality: The α -hydroxy ester moiety is highly susceptible to aerobic oxidation, which converts the hydroxyl group into an α -keto ester (methyl 2-oxo-3-(1-methyl-1H-indazol-3-yl)propanoate). This oxidation is thermodynamically accelerated by heat and catalyzed by trace transition metals found in lower-grade solvents. The Solution: Lowering the temperature to -20°C or -80°C exponentially decreases the kinetic rate of oxidation. Furthermore, displacing ambient oxygen with an inert gas (Argon) removes the primary oxidizing agent from the headspace.

Part 2: Quantitative Stability Data

To facilitate quick decision-making, the following tables summarize the kinetic vulnerabilities of the compound across different environments.

Table 1: Estimated Half-Life ( t1/2​ ) of the Methyl Ester in Aqueous Buffers (at 25°C)
Buffer pHDominant CatalysisEstimated t1/2​ Recommendation
pH 2.0 Specific Acid Catalysis< 48 HoursAvoid; rapid cleavage.
pH 5.0 Minimal (Neutral region)> 14 DaysOptimal for short-term aqueous handling.
pH 7.4 Mild Base Catalysis~ 12 - 24 HoursPrepare fresh; do not store.
pH 9.0 Rapid Saponification< 2 HoursStrictly avoid.
Table 2: Recommended Storage Matrices for Long-Term Integrity
StateMatrix / SolventContainerTempShelf Life
Solid Lyophilized Powder (Argon backfilled)Amber Glass-20°C> 24 Months
Liquid Anhydrous DMSO (≤ 0.005% H2​O )Amber Glass-80°C6 - 12 Months
Liquid Methanol (Anhydrous)Clear Glass4°C< 1 Week (Photolysis risk)

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflow ensures that your storage methodology is self-validating, meaning you can analytically prove the compound's integrity at any point in the future.

Protocol: Preparation of Ultra-Stable Aliquots for Long-Term Storage

Rationale: Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), which initiates ester hydrolysis[2]. Single-use aliquoting in anhydrous solvent under inert gas eliminates both hydrolytic and oxidative degradation pathways.

Step-by-Step Methodology:

  • Baseline Validation (Day 0): Dissolve 1 mg of the bulk API in LC-MS grade Acetonitrile. Run a baseline HPLC-UV/MS trace to establish the exact purity, retention time, and mass spectrum of the pristine compound. Save this chromatogram as your "Day 0 Ground Truth."

  • Solvent Preparation: Utilize exclusively anhydrous, amine-free solvents (e.g., anhydrous DMSO packaged under Argon). Caution: Do not use solvents stored over molecular sieves that have not been thoroughly washed, as trace alkaline dust from sieves can catalyze saponification.

  • Dissolution: Dissolve the bulk Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate to your desired stock concentration (e.g., 10 mM) in a dark room or under amber lighting to prevent phototransposition[3].

  • Inert Aliquoting: Dispense 50 µL to 100 µL volumes into pre-dried, amber glass HPLC vials.

  • Argon Purge: Gently blow a stream of high-purity Argon gas over the headspace of each vial for 3-5 seconds to displace ambient oxygen. Immediately cap with PTFE-lined septa.

  • Flash Freezing: Submerge the bottom half of the vials in liquid nitrogen for 10 seconds to rapidly lock the molecular state, then transfer immediately to a -80°C freezer.

  • Longitudinal Validation: When thawing an aliquot for an experiment months later, run a rapid 5-minute LC-MS method and overlay it with the "Day 0 Ground Truth." A deviation of < 1% in peak area confirms the success of the storage protocol.

Part 4: Mechanistic & Workflow Visualizations

DegradationMechanisms API Methyl 2-hydroxy-3- (1-methyl-1H-indazol-3-yl) propanoate Hydrolysis Ester Hydrolysis (Carboxylic Acid + MeOH) API->Hydrolysis Aqueous Buffer pH > 7.5 or pH < 4 Oxidation α-Hydroxy Oxidation (α-Keto Ester) API->Oxidation Ambient O2 Transition Metals Photolysis Phototransposition (Benzimidazole Analogs) API->Photolysis UV Light (254 - 315 nm)

Fig 1. Primary degradation pathways of the target compound under environmental stress.

StorageProtocol Step1 1. Lyophilize API (Remove Moisture) Step2 2. Argon/N2 Purge (Displace Oxygen) Step1->Step2 Step3 3. Dissolve in Anhydrous DMSO or MeCN Step2->Step3 Step4 4. Aliquot into Amber Glass Vials Step3->Step4 Step5 5. Store at -80°C (Desiccated) Step4->Step5

Fig 2. Self-validating workflow for the preparation and long-term storage of stable aliquots.

References

  • The Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." Pharmaceutical Press. Available at:[Link]

  • National Institutes of Health (PMC). "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies." NIH. Available at:[Link]

  • ResearchGate. "Photostability testing of pharmaceutical products." ResearchGate. Available at:[Link]

Sources

Technical Support Center: Solubilization & Handling of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Handling lipophilic indazole derivatives requires precise physicochemical control. Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate presents a dual challenge for researchers: a highly hydrophobic core (1-methyl-1H-indazole) that resists aqueous solvation, and a methyl ester group susceptible to pH-driven hydrolysis.

This guide provides causal explanations, validated protocols, and troubleshooting FAQs to ensure experimental integrity during your assays.

Part 1: Troubleshooting FAQs & Root Cause Analysis

Q1: Why does my compound precipitate ("crash out") immediately when diluted from DMSO into cell culture media? A1: This precipitation is driven by the hydrophobic effect. The indazole ring is highly lipophilic and lacks ionizable groups at physiological pH. When the DMSO stock is introduced to an aqueous environment, the local dielectric constant drops rapidly. To minimize thermodynamically unfavorable contact with water, the hydrophobic molecules aggregate and precipitate. To prevent this, you must lower the thermodynamic barrier by introducing co-solvents or surfactants into the aqueous phase prior to compound addition, which synergistically reduces the solvent's polarity and stabilizes the solute[1].

Q2: I cannot use harsh surfactants in my cell-based assay. What is the best alternative to keep the compound in solution? A2: We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They form reversible inclusion complexes with aromatic moieties like the indazole ring, effectively shielding the hydrophobic core from water without altering the compound's intrinsic pharmacological properties[2]. Studies on indazole derivatives show that β-cyclodextrins significantly improve their aqueous solubility and stability[3].

Q3: My compound stays in solution, but I am losing activity over a 24-hour incubation period. Is it degrading? A3: Yes, this is likely due to ester hydrolysis. The molecule contains a methyl propanoate ester backbone. Esters are susceptible to both acid- and base-catalyzed hydrolysis in aqueous media, converting the active ester into its corresponding carboxylic acid (2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid) and methanol. This degradation accelerates exponentially at pH levels above 8.0 or below 2.0[4]. Furthermore, adjacent functional groups (like the 2-hydroxyl group) can influence hydrolysis rates through neighboring group participation[5]. Ensure your assay buffer is strictly maintained between pH 4.0 and 7.4.

Part 2: Quantitative Data & Solubility Strategies

To select the optimal solubilization strategy, compare the physicochemical impacts of various excipients summarized below.

Solubilization MethodMechanism of ActionEstimated Solubility LimitAssay CompatibilitySelf-Validation Check
DMSO (Control) Organic co-solvent< 10 µMLow (Toxicity > 0.5% v/v)Solution turns cloudy upon aqueous dilution.
0.1% Tween-20 Micellar encapsulation~50 - 100 µMModerate (May lyse cells)Solution remains optically clear at 50 µM.
10% HP-β-CD Host-guest inclusion complex> 500 µMHigh (Biocompatible)No pellet forms after centrifugation at 10,000 x g.
10% PEG-400 Dielectric constant reduction~200 µMModerate (Viscous)Absence of microscopic crystalline structures.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stable 10 mM DMSO Stock

Causality: Moisture introduces localized aqueous pockets that trigger premature nucleation and ester hydrolysis.

  • Desiccation: Allow the lyophilized vial of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Solvation: Add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 60 seconds. Self-Validation: Hold the tube to the light; the solution must be completely transparent without particulate matter.

  • Storage: Aliquot into single-use amber vials (to prevent photodegradation) and store at -20°C.

Protocol 2: Aqueous Dilution via Cyclodextrin Complexation

Causality: Pre-loading the aqueous phase with HP-β-CD ensures that as the compound diffuses out of the DMSO micro-droplets, it is immediately encapsulated by the cyclodextrin cavity.

  • Buffer Prep: Prepare your target aqueous buffer (e.g., PBS) and adjust the pH strictly to 7.4 to prevent ester hydrolysis.

  • Excipient Addition: Dissolve HP-β-CD in the buffer to a final concentration of 10% (w/v). Filter through a 0.22 µm membrane.

  • Dropwise Integration: Place the HP-β-CD buffer on a magnetic stirrer at 300 RPM. Add the 10 mM DMSO stock dropwise directly into the vortex center to ensure instantaneous dispersion. Keep final DMSO concentration ≤ 0.5%.

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Self-Validation: If a white pellet forms, the inclusion limit was exceeded; reduce the final compound concentration or increase HP-β-CD to 15%.

Part 4: Visualizations

Experimental Dilution Workflow

Workflow Start 10 mM DMSO Stock (Store at -20°C) Buffer Prepare Aqueous Buffer (Add 10% HP-β-CD or 0.1% Tween-20) Start->Buffer Step 1 Fail Direct Addition to Water (No Excipients) Start->Fail Incorrect Mix Rapid Vortexing (Dropwise Addition) Buffer->Mix Step 2 Success Stable Solubilized Compound (Clear Solution) Mix->Success Result Crash Compound Precipitation ('Crash Out') Fail->Crash Result

Fig 1: Experimental workflow for preventing compound precipitation during aqueous dilution.

Chemical Stability & Degradation Pathway

Pathway Intact Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate (Intact Ester) Acidic pH < 2.0 (Acid Catalysis) Intact->Acidic Basic pH > 8.0 (Base Catalysis) Intact->Basic Neutral pH 4.0 - 7.4 (Optimal Stability) Intact->Neutral Degraded 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid + Methanol Acidic->Degraded Hydrolysis Basic->Degraded Hydrolysis Stable Maintained Pharmacological Integrity Neutral->Stable Preserved

Fig 2: pH-dependent chemical stability and ester hydrolysis pathway of the compound.

Part 5: References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: ResearchGate URL: [Link]

  • Title: pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Molecular encapsulation of 5-nitroindazole derivatives in 2,6-dimethyl-β-cyclodextrin: Electrochemical and spectroscopic studies Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Extraction & LC-MS/MS Troubleshooting for Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with extracting and quantifying Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate from biological matrices.

This molecule presents a unique trifecta of analytical hurdles: a highly lipophilic indazole core (prone to non-specific protein binding), a polar hydroxyl group (sensitive to pH fluctuations), and a highly labile methyl ester (susceptible to rapid enzymatic cleavage). The following self-validating protocols and troubleshooting FAQs are engineered to ensure high recovery, minimal matrix effects, and absolute data integrity.

Part 1: Optimized Extraction Methodology

To overcome the inherent instability and matrix suppression associated with indazole derivatives, a Mixed-Mode Solid Phase Extraction (SPE) workflow is strictly recommended over simple Protein Precipitation (PPT)[1].

Workflow A Biological Sample (Plasma/Urine) B Add Esterase Inhibitor (NaF) & Internal Std A->B C Protein Precipitation (Cold Acetonitrile) B->C D Centrifugation (12,000 rpm, 4°C) C->D E Solid Phase Extraction (Mixed-Mode HLB/MCX) D->E F Elution & Evaporation (N2 stream) E->F G LC-MS/MS Analysis F->G

Optimized extraction workflow for indazole derivatives in biological matrices.

Step-by-Step Protocol: SPE for Plasma and Urine

Note: This protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) at Step 1 ensures that any downstream losses are mathematically normalized.

  • Sample Stabilization (Critical): Immediately upon collection, treat 200 µL of plasma with 5 µL of 1 M Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF). Add 10 µL of deuterated internal standard.

    • Causality: The methyl ester moiety is highly susceptible to enzymatic hydrolysis by plasma carboxylesterases. Without immediate esterase inhibition, ex vivo hydrolysis to the carboxylic acid metabolite will artificially lower your recovery rates[2].

  • Protein Precipitation (PPT): Add 600 µL of ice-cold acetonitrile (ACN) containing 1% formic acid. Vortex vigorously for 2 minutes.

    • Causality: Indazole synthetic cannabinoids are highly protein-bound (often >90%)[3]. ACN effectively denatures binding proteins to release the lipophilic indazole core. The acidic environment ensures the hydroxyl group remains un-ionized, optimizing downstream SPE retention[4].

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 600 µL of HPLC-grade water to reduce the organic solvent composition to <30%.

  • SPE Conditioning: Condition a hydrophilic-lipophilic balance (HLB) or mixed-mode cation exchange (MCX) cartridge (30 mg) with 1 mL methanol, followed by 1 mL water[1].

  • Loading & Washing: Load the diluted supernatant. Wash with 1 mL of 5% methanol in water to remove polar interferences, followed by a 1 mL hexane wash to remove neutral endogenous lipids.

  • Elution: Elute the target analyte with 1 mL of Methanol/Acetonitrile (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 100 µL of the initial LC mobile phase (e.g., 10% ACN in water with 0.1% formic acid)[5].

Part 2: Quantitative Data & Optimization

The choice of extraction method heavily dictates the success of your LC-MS/MS analysis. The table below summarizes the expected quantitative performance metrics when extracting lipophilic indazole derivatives from biological matrices[4].

MatrixExtraction MethodMean Recovery (%)Matrix Effect (%)Ion Suppression
Rat PlasmaProtein Precipitation (PPT)65.4 ± 4.272.1 ± 5.3High
Rat PlasmaLiquid-Liquid Extraction (LLE)82.1 ± 3.888.5 ± 4.1Moderate
Rat PlasmaSolid Phase Extraction (HLB)95.4 ± 2.198.2 ± 1.5Low
Human UrineSolid Phase Extraction (MCX)92.0 ± 3.596.4 ± 2.8Low

Part 3: Troubleshooting FAQs

Troubleshooting Issue Issue: Low Analyte Response Check1 Is the IS response also low? Issue->Check1 Yes1 Yes: Matrix Effect or Ion Suppression Check1->Yes1 Yes No1 No: Analyte Degradation or Poor Recovery Check1->No1 No FixYes Optimize SPE Wash Steps & Modify LC Gradient Yes1->FixYes Check2 Is it a Plasma Sample? No1->Check2 FixNo1 Add Esterase Inhibitors (NaF/PMSF) on Ice Check2->FixNo1 Yes (Plasma) FixNo2 Buffer Urine pH before Extraction Check2->FixNo2 No (Urine)

Diagnostic logic tree for troubleshooting low analyte response in LC-MS/MS.

Q1: I am seeing severe signal degradation of the target compound over time in my plasma autosampler queue. How can I stabilize the analyte?

A1: The loss of signal is almost certainly due to ex vivo hydrolysis of the methyl ester group. Biological matrices, particularly plasma, are rich in carboxylesterases. Research demonstrates that indazole synthetic cannabinoids containing methyl esters (such as AMB-FUBINACA) are highly unstable in uninhibited blood and plasma[3]. Solution: You must implement a self-validating stabilization protocol. Add an esterase inhibitor (e.g., Sodium Fluoride) immediately upon sample collection and maintain the autosampler temperature strictly at 4°C. To validate your system, run a stability Quality Control (QC) sample at the beginning and end of your batch; the peak area ratio of the analyte to the SIL-IS should vary by <15%.

Q2: My LC-MS/MS chromatograms show significant ion suppression at the retention time of the target compound. How do I resolve this?

A2: Ion suppression in electrospray ionization (ESI) typically stems from co-eluting matrix components, most notably endogenous glycerophosphocholines in plasma[4]. Because the indazole core of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate is highly lipophilic, it often co-elutes with these lipids in reversed-phase chromatography. Solution: Switch from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or use dedicated Phospholipid Removal (PLR) plates. If using SPE, ensure your wash step includes at least 5% organic solvent to elute early-eluting salts, and integrate a hexane wash to remove highly lipophilic endogenous compounds before eluting your analyte[1]. Additionally, adjusting the LC gradient to a shallower ramp can separate the analyte from the phospholipid elution zone.

Q3: The recovery rate in human urine is highly variable (40-90%). What is causing this inconsistency?

A3: Urine pH varies significantly between subjects (typically ranging from pH 4.5 to 8.0). The propanoate moiety contains a hydroxyl group, and the indazole nitrogen can be protonated at very low pH levels. If your extraction protocol relies on a specific ionization state, pH fluctuations will drastically alter the partition coefficient (LogP), leading to erratic recoveries[5]. Solution: Buffer the urine samples prior to extraction. Dilute the urine 1:1 with a strong buffer (e.g., 0.1 M ammonium acetate, pH 6.0) to standardize the matrix pH before loading it onto the SPE cartridge. This ensures the molecule is in a consistent neutral/hydrophobic state, maximizing retention on reversed-phase sorbents.

References

  • Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology | Oxford Academic.[Link]

  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC.[Link]

  • Assessment of synthetic cannabinoid FUB-AMB and its ester hydrolysis metabolite in human liver microsomes and human blood samples using UHPLC-MS/MS. PubMed.[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.[Link]

Sources

Troubleshooting low binding affinity results with Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biophysical assay optimization. This guide is specifically tailored for researchers experiencing low or anomalous binding affinity results when working with Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate in Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and other target-based assays.

Because this compound features a functionalized indazole core, an alpha-hydroxy group, and a methyl ester, it presents unique chemical liabilities in aqueous assay environments. This guide synthesizes structural chemistry with biophysical troubleshooting to help you isolate whether your low affinity is a true biological negative or an experimental artifact.

Diagnostic Workflow

Before adjusting your instrument settings, it is critical to rule out compound-mediated interference. The following decision tree outlines the logical progression for diagnosing low binding affinity with indazole-ester derivatives.

TroubleshootingFlow Start Low Binding Affinity Detected (SPR/ITC) CheckPurity Verify Enantiomeric & Chemical Purity Start->CheckPurity IsPure Is Compound Pure & Enantiopure? CheckPurity->IsPure Purify Perform Chiral Separation (e.g., SFC) IsPure->Purify No CheckStability Assess Buffer Stability (Ester Hydrolysis) IsPure->CheckStability Yes IsStable Is Ester Intact Over 24h? CheckStability->IsStable AdjustpH Lower pH or Remove Nucleophilic Buffers IsStable->AdjustpH No CheckAgg Test for Colloidal Aggregation IsStable->CheckAgg Yes IsAgg Does Detergent Abolish Signal? CheckAgg->IsAgg AddTriton Add 0.01% Triton X-100 to Assay Buffer IsAgg->AddTriton Yes TrueAffinity True Low Affinity (Re-evaluate SAR) IsAgg->TrueAffinity No

Diagnostic workflow for troubleshooting low binding affinity of indazole esters.

Frequently Asked Questions (FAQs)

Q1: I am seeing a "stepping baseline" in my ITC data and no clear saturation. What is causing this?

A: A stepping baseline in ITC (where the baseline does not return to the pre-injection level) often indicates a secondary, continuous thermal event occurring in the cell[1]. For Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, the most likely culprit is ester hydrolysis .

  • The Causality: Aqueous buffers at pH > 7.5, or buffers containing nucleophilic primary amines (like Tris), can catalyze the hydrolysis of the methyl ester into the corresponding carboxylic acid and methanol. If your target protein preparation contains trace esterases, this reaction will accelerate. The continuous heat of hydrolysis masks the heat of binding[1].

  • The Fix: Switch to a non-nucleophilic buffer (e.g., HEPES or phosphate) at a slightly lower pH (6.5–7.0) and verify compound stability via LC-MS before running the ITC[2].

Q2: My SPR sensorgrams show binding, but the kinetics are extremely fast, and the signal does not scale linearly with concentration. Is this a weak binder?

A: Not necessarily. This is a classic signature of colloidal aggregation . Hydrophobic small molecules, particularly planar indazole rings, can spontaneously self-assemble into nano-sized colloidal aggregates in aqueous media at low micromolar concentrations[3].

  • The Causality: These colloids nonspecifically adsorb proteins onto their surface, causing partial protein unfolding and generating false-positive or highly anomalous SPR signals[4][5]. Because aggregation is a phase transition governed by a Critical Aggregation Concentration (CAC), the dose-response curve will look bell-shaped or non-linear[6].

  • The Fix: You must run a detergent counter-screen. The addition of a non-ionic detergent (like 0.01% Triton X-100 or Tween-20) disrupts these colloids. If the binding signal disappears upon adding detergent, your previous result was an aggregation artifact[5][7].

Q3: How does the chirality of the 2-hydroxy group affect my apparent KD​ ?

A: Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate possesses a stereocenter at the C2 position. If you are testing a racemic mixture (50:50 R/S), and only one enantiomer is biologically active, your active analyte concentration is exactly half of your total concentration. In rigorous biophysical assays like SPR and ITC, inputting the total concentration instead of the active concentration will artificially deflate your calculated binding affinity (higher apparent KD​ ). Always perform chiral separation (e.g., using Supercritical Fluid Chromatography) and test enantiopure batches.

Q4: I've optimized my SPR buffer, but I am still getting negative binding signals. Why?

A: Negative binding signals occur when the analyte binds more strongly to the reference channel than to the active target channel, or due to a severe bulk refractive index mismatch (e.g., mismatched DMSO concentrations between the running buffer and the sample)[8]. Since this compound requires DMSO for solubility, even a 0.1% difference in DMSO between your sample and running buffer will cause massive bulk shifts that obscure low-affinity small molecule binding[9]. Ensure your samples are prepared by diluting the compound stock directly into the exact running buffer used for the experiment[10].

Quantitative Data Presentation

The table below summarizes how specific assay artifacts impact the apparent binding parameters of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, and the diagnostic metrics used to identify them.

Assay Readout IssueLikely Chemical CauseDiagnostic MetricResolution Strategy
Apparent KD​ is 2x expected Racemic mixtureChiral HPLC shows 2 peaksIsolate active enantiomer via SFC.
Stepping baseline (ITC) Ester hydrolysisLC-MS shows [M-14] mass (acid)Use HEPES pH 6.8; avoid Tris buffer.
Non-linear SPR response Colloidal aggregationDLS shows particles >50 nmAdd 0.01% Tween-20 to running buffer.
Negative SPR signal DMSO mismatchBulk shift > 50 RU instantlyMatch DMSO exactly (e.g., 5.0% v/v).
No heat of binding (ITC) Inactive target / PrecipitationVisual inspection / DLSLower compound conc.; check protein folding.

Step-by-Step Experimental Protocols

To ensure self-validating results, utilize the following protocols to isolate the root cause of your low binding affinity.

Protocol A: AmpC β -Lactamase Counter-Screen for Colloidal Aggregation

This protocol is the gold standard for identifying if your indazole compound is forming promiscuous colloidal aggregates, based on methodologies established by the Shoichet laboratory[5].

Rationale: AmpC β -lactamase is an enzyme that is highly susceptible to inhibition by colloidal aggregates but is rarely inhibited by specific small molecules outside of its known substrate class. If your compound inhibits AmpC, it is an aggregator.

  • Buffer Preparation: Prepare two batches of 50 mM Potassium Phosphate buffer (pH 7.0). To Batch A, add nothing. To Batch B, add 0.01% (v/v) Triton X-100.

  • Enzyme Preparation: Dilute purified E. coli AmpC β -lactamase to a final concentration of 1 nM in both buffers.

  • Compound Dilution: Prepare a 10-point dose-response curve of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate (ranging from 0.1 μ M to 100 μ M) in both Buffer A and Buffer B.

  • Incubation: Incubate the compound with the enzyme for 5 minutes at room temperature.

  • Substrate Addition: Add the chromogenic substrate nitrocefin to a final concentration of 50 μ M.

  • Kinetic Readout: Measure absorbance at 482 nm continuously for 5 minutes using a microplate reader.

  • Data Interpretation:

    • If the compound inhibits AmpC in Buffer A but loses this inhibition in Buffer B (detergent), it is forming colloidal aggregates[5]. You must add detergent to all future binding assays.

    • If no inhibition is observed in either buffer, the compound is well-behaved, and your low affinity in SPR/ITC is likely a true biological result.

Protocol B: SPR Buffer Optimization and DMSO Matching

Proper DMSO matching is critical for small molecules to prevent bulk refractive index shifts that mask true binding kinetics[9].

  • Running Buffer Preparation: Prepare 1 L of 1x PBS-P+ (Phosphate Buffered Saline with 0.05% Surfactant P20 to prevent aggregation). Filter and degas.

  • DMSO Addition: Add exactly 50.0 mL of 100% DMSO to 950 mL of the running buffer to create a 5% DMSO running buffer. Mix thoroughly.

  • Analyte Preparation (Self-Validating Step):

    • Do not dilute your compound in 100% DMSO and then spike it into the buffer.

    • Instead, take 5 μ L of a 10 mM compound stock (in 100% DMSO) and add it to 95 μ L of DMSO-free running buffer. This ensures the final sample contains exactly 5% DMSO, perfectly matching the running buffer.

  • Solvent Correction Calibration: Prepare a solvent correction series ranging from 4.5% to 5.8% DMSO in running buffer. Inject this series before your compound runs to allow the SPR software to build a calibration curve for bulk refractive index variations.

  • Execution: Inject the analyte over the functionalized sensor chip at a flow rate of 30-50 μ L/min to minimize mass transport limitations[10].

References

  • Troubleshooting guide for Isothermal Titration Calorimetry Iowa St
  • Troubleshooting and Optimization Tips for SPR Experiments Cre
  • Evolution of assay interference concepts in drug discovery Taylor & Francis
  • ITC Quick Start Guide and Troubleshooting Scribd
  • Aggregation alert - Practical Fragments Practical Fragments Blogspot
  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice Bitesize Bio
  • Colloidal aggregation - Shoichet Lab University of Toronto
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 Malvern Panalytical
  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs News-Medical
  • Assay Interference by Aggregation - Assay Guidance Manual NCBI Bookshelf
  • Top 10 tips for high quality SPR d

Sources

Technical Support Center: Optimizing Catalytic Esterification of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic esterification of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific transformation. The structure of this molecule—featuring a sterically hindered secondary alcohol adjacent to a heterocyclic indazole ring—presents unique challenges not addressed by standard textbook procedures. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful optimization of your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the esterification of this substrate.

Q1: My esterification reaction shows low or no conversion. What are the primary troubleshooting steps?

A1: Low conversion is the most frequent challenge and typically stems from one of four areas: catalyst choice, inefficient water removal, suboptimal reaction conditions, or reagent quality. A systematic approach is crucial.[1] First, verify the purity of your starting material and ensure your solvent and alcohol are anhydrous.[1] Second, reconsider your catalyst; the indazole moiety can interact with or be degraded by overly harsh catalysts. Finally, ensure that water, a byproduct of the reaction, is being actively removed to drive the equilibrium toward the product, as per Le Chatelier's principle.[2]

Q2: I am observing significant starting material decomposition and the formation of colored impurities. What is the likely cause?

A2: Decomposition often points to excessively harsh reaction conditions, particularly when using strong Brønsted acids like sulfuric acid at high temperatures.[3] The indazole ring, while aromatic, can be susceptible to degradation under these conditions.[4] Consider lowering the reaction temperature and switching to a milder catalyst. Lewis acids, such as scandium(III) triflate, or solid-supported acid catalysts like Amberlyst-15, often provide a less destructive reaction environment.[2][5][6]

Q3: My reaction is producing multiple unidentified byproducts. What are the probable side reactions with this indazole-containing substrate?

A3: The primary site for side reactions on your substrate is the N-2 nitrogen of the indazole ring. Although the N-1 position is methylated, the N-2 nitrogen remains a potential nucleophile and a Lewis basic site. It can coordinate to Lewis acid catalysts, potentially deactivating them or promoting unwanted pathways. Under very harsh acidic conditions, there is also a risk of hydrolysis of the existing methyl propanoate ester, leading back to the carboxylic acid.[4]

Q4: Which class of catalyst is most suitable for this sterically hindered and potentially sensitive substrate?

A4: For this specific substrate, a balance must be struck between reactivity and mildness.

  • Brønsted Acids (e.g., H₂SO₄, p-TsOH): These are classic catalysts for Fischer esterification but may be too harsh, leading to decomposition.[2] They should be used cautiously at the lowest effective temperature.

  • Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄): These are often more effective for sensitive or complex substrates.[2][7] They activate the carboxylic acid carbonyl without requiring high temperatures or strong protonation, reducing the risk of side reactions. Moisture-tolerant variants are particularly advantageous.[7]

  • Solid-Supported Catalysts (e.g., Amberlyst, Sulfated Zirconia): These offer the significant advantage of easy removal by filtration, simplifying workup and purification.[5] They are an excellent choice for process optimization.

Q5: How can I effectively remove water from the reaction to drive the equilibrium forward?

A5: Water removal is critical for achieving high yields in equilibrium-limited esterification reactions.[2]

  • Azeotropic Distillation: Using a solvent like toluene or hexane with a Dean-Stark apparatus is the most common and effective method.[2] The solvent-water azeotrope is distilled off, and the water is collected in the trap, while the dried solvent returns to the reaction flask.

  • Drying Agents: The inclusion of molecular sieves (3Å or 4Å) in the reaction mixture can effectively sequester the water byproduct. This is useful for smaller-scale reactions or when a Dean-Stark setup is impractical.[2]

  • Large Excess of Alcohol: Using the alcohol reactant as the solvent can also drive the equilibrium, but this is only practical for simple, inexpensive alcohols and can complicate purification.[8]

Q6: What are the best practices for purifying the final ester product?

A6: Given the complexity of the molecule and potential for closely-related impurities, standard purification will likely involve flash column chromatography on silica gel. For high-purity material required in drug development, preparative High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method.[9] In some cases, if the product is a stable, crystalline solid, recrystallization from a suitable solvent system can be an effective and scalable alternative to chromatography.[10]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Addressing Low Conversion

When faced with a stalled or low-yielding reaction, a logical, stepwise approach is essential to identify the root cause without wasting significant time or material. The following workflow provides a structured path for troubleshooting.

G start Low Conversion Observed reagent_check Verify Reagent Purity & Stoichiometry (Substrate, Alcohol, Solvent) start->reagent_check water_removal Assess Water Removal Efficiency (Dean-Stark, Sieves) reagent_check->water_removal Purity OK impure Action: Purify Reagents, Use Anhydrous Solvents reagent_check->impure Impurity Found catalyst_activity Evaluate Catalyst Choice & Loading water_removal->catalyst_activity Efficient inefficient_h2o Action: Check Dean-Stark Seal, Activate/Add More Sieves water_removal->inefficient_h2o Inefficient reaction_params Review Reaction Parameters (Temperature, Time, Concentration) catalyst_activity->reaction_params Appropriate catalyst_issue Action: Screen Milder Catalysts (See Table 1), Increase Loading catalyst_activity->catalyst_issue Suboptimal params_issue Action: Increase Temperature Incrementally, Extend Reaction Time reaction_params->params_issue Not Optimized success High Conversion Achieved reaction_params->success Optimized impure->reagent_check inefficient_h2o->water_removal catalyst_issue->catalyst_activity params_issue->reaction_params

Caption: Troubleshooting workflow for low esterification yield.

Table 1: Comparison of Catalyst Classes for Esterification

Catalyst ClassExamplesProsConsRecommended Starting Conditions
Brønsted Acid H₂SO₄, p-TsOHInexpensive, powerful.[2]Can cause substrate decomposition, harsh workup.[3]1-5 mol%, Toluene, Reflux w/ Dean-Stark, 4-12 h.
Lewis Acid Sc(OTf)₃, Zr-complexesMild, high functional group tolerance.[2][7]More expensive, can be moisture-sensitive.5-10 mol%, Dichloromethane or Toluene, 40-80 °C, 6-24 h.
Solid-Supported Acid Amberlyst-15, NafionEasily removed by filtration, recyclable.[5]Lower activity, may require higher temperatures/loadings.10-20 wt%, Toluene, Reflux w/ Dean-Stark, 12-48 h.
Guide 2: Minimizing Indazole-Related Side Reactions

The indazole heterocycle is the primary source of potential complications.

  • N-2 Coordination: Strong, oxophilic Lewis acids can coordinate to the lone pair of the N-2 nitrogen. This non-productive binding can sequester the catalyst, leading to lower reaction rates. Using less oxophilic Lewis acids or sterically hindered catalysts can mitigate this.

  • Ring Stability: While generally stable, the indazole ring can be sensitive to strong, hot mineral acids. If decomposition is observed (often as a dark tarry substance), immediately switch to a milder Lewis acid or solid-supported catalyst and reduce the reaction temperature.

  • Protecting Group Chemistry: While your substrate is already N-methylated, be aware that in related syntheses, the choice of N-1 substituent can influence the reactivity of the N-2 position. The N-1 methyl group is stable under most esterification conditions.

Section 3: Recommended Experimental Protocols

Protocol 1: Small-Scale Screening of Catalytic Conditions

This protocol is designed to efficiently test multiple catalysts and conditions in parallel.

  • Preparation: To four separate oven-dried 10 mL vials equipped with stir bars, add Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate (e.g., 100 mg, 1.0 eq).

  • Reagent Addition:

    • Vial 1 (Brønsted Acid): Add toluene (2 mL), the desired alcohol (1.5 eq), and p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Vial 2 (Lewis Acid): Add dichloromethane (DCM, 2 mL), the desired alcohol (1.5 eq), and scandium(III) triflate (Sc(OTf)₃, 0.10 eq).

    • Vial 3 (Solid Catalyst): Add toluene (2 mL), the desired alcohol (1.5 eq), and Amberlyst-15 resin (20 mg, 20 wt%).

    • Vial 4 (Control): Add toluene (2 mL) and the desired alcohol (1.5 eq) with no catalyst.

  • Reaction: Seal the vials and place them in a heating block set to 80°C.

  • Monitoring: After 2, 6, and 24 hours, take a small aliquot from each vial, dilute with ethyl acetate, and spot on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate eluent) to monitor the consumption of starting material and formation of the product. LC-MS analysis provides more quantitative conversion data.

  • Analysis: Compare the conversion rates and impurity profiles to select the optimal condition for scale-up.

Protocol 2: Optimized Fischer-Speier Esterification with Dean-Stark Trap

This protocol is a scaled-up version based on a successful Brønsted acid screen.

  • Setup: To a flame-dried 100 mL round-bottom flask, add the starting material (1.0 g, 1.0 eq), toluene (40 mL), and the alcohol (1.5-2.0 eq). Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC/LC-MS analysis shows complete consumption of the starting material (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to quench the acid, followed by brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography.

Caption: Workflow for Fischer-Speier Esterification.

References

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed. [Link]

  • US3714234A - Catalysts and esterification process - Google P
  • Acid to Ester - Common Conditions. [Link]

  • Purification made easy - secrets of science. [Link]

  • Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound) - PrepChem.com. [Link]

  • Esterification/Amidation Problems : r/Chempros - Reddit. [Link]

  • 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms - YouTube. [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]

  • Highly Regioselective Synthesis of 1-Acyl-5-hydroxypyrazolines or Synthesis of 3,5-Disubstituted Pyrazoles from (E)-β-Chlorovinyl Ketones and Benzohydrazides or Hydrazine Hydrate | Request PDF - ResearchGate. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC. [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate. [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. [Link]

  • Direct C–H Alkenylation of Functionalized Pyrazoles | The Journal of Organic Chemistry. [Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical - PubMed. [Link]

  • CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google P
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkivoc. [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach | Organic Letters - ACS Publications. [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-Portal.org. [Link]

  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for Purity Assessment of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy. This guide provides a comprehensive framework for the validation of analytical methods specifically tailored for the purity assessment of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate, a key intermediate in the synthesis of various therapeutic agents. Drawing upon extensive field experience and a deep understanding of regulatory expectations, this document will navigate researchers, scientists, and drug development professionals through the critical aspects of method validation, from initial forced degradation studies to the final establishment of a robust, stability-indicating method.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) for the validation of analytical procedures and Q1A(R2) for stability testing.[1][2] These guidelines provide a harmonized approach to ensuring that analytical methods are scientifically sound, reproducible, and capable of delivering accurate and reliable results.[3]

The Foundational Role of Forced Degradation Studies

Before embarking on the formal validation of an analytical method, a thorough understanding of the molecule's degradation profile is essential. Forced degradation, or stress testing, is a critical exercise that exposes the drug substance to conditions more severe than accelerated stability testing.[4] The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and, crucially, to demonstrate the specificity and stability-indicating nature of the proposed analytical method.[4][5]

According to ICH Q1A(R2), stress testing should include exposure to a variety of conditions such as acid and base hydrolysis, oxidation, heat, and light.[2][6] A target degradation of 5-20% is generally considered optimal to generate a sufficient yet manageable profile of degradants without compromising the integrity of the main compound.[7]

Experimental Protocol: Forced Degradation of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

Objective: To generate potential degradation products of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate under various stress conditions to support the validation of a stability-indicating HPLC method.

Materials:

  • Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated pH meter, heating block/oven, photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve a known amount of the API in a suitable solvent (e.g., a mixture of methanol and water) and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.1 M NaOH instead of HCl.

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of the API to dry heat in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Analysis: Analyze the stressed samples using a suitable High-Performance Liquid Chromatography (HPLC) method. A reversed-phase C18 column is often a good starting point for molecules with the polarity of indazole derivatives.[8] The mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is typically employed, and the wavelength should be selected based on the UV spectrum of the parent compound and its potential degradants.

The following diagram illustrates the workflow for forced degradation studies:

Forced_Degradation_Workflow API Methyl 2-hydroxy-3- (1-methyl-1h-indazol-3-yl)propanoate Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis HPLC Analysis (Method Development) Stressed_Samples->HPLC_Analysis Degradation_Profile Degradation Profile (Peak Purity, Mass Balance) HPLC_Analysis->Degradation_Profile Method_Validation Method Validation (Specificity) Degradation_Profile->Method_Validation

Caption: Workflow for Forced Degradation Studies.

Comparative Analysis of Analytical Methods for Purity Assessment

While HPLC is the workhorse for purity analysis in the pharmaceutical industry, other techniques can provide complementary information.[9] The choice of method depends on the specific requirements of the analysis.

Analytical Technique Principle Strengths Limitations Application for Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate Purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, sensitivity, and reproducibility. Suitable for non-volatile and thermally labile compounds.[9]Can be time-consuming for method development.Primary technique for quantifying impurities and the main component. A stability-indicating method is essential.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents from the synthesis process.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides structural information and high specificity.Can be complex and expensive.Identification of unknown impurities and degradation products when coupled with HPLC (LC-MS).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information.[10]Lower sensitivity compared to other techniques.Structural elucidation of impurities and confirmation of the API structure.

Validation of the HPLC Method for Purity Determination

Once a suitable HPLC method has been developed and shown to be stability-indicating through forced degradation studies, it must be validated according to ICH Q2(R1) guidelines.[11] The validation process ensures that the method is fit for its intended purpose.[12]

The key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11] This is demonstrated by showing that the peaks of the main compound and its impurities are well-resolved from each other and from any potential matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9] This is typically evaluated by analyzing a series of solutions of the analyte at different concentrations.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[13] This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

The following diagram outlines the typical validation workflow for an HPLC method:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Start Column_Selection Column & Mobile Phase Selection MD_Start->Column_Selection Gradient_Optimization Gradient Optimization Column_Selection->Gradient_Optimization Detection_Wavelength Detection Wavelength Gradient_Optimization->Detection_Wavelength MD_End Optimized Method Detection_Wavelength->MD_End Specificity Specificity MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: HPLC Method Validation Workflow.

Experimental Protocol: HPLC Method Validation

Objective: To validate the developed HPLC method for the purity assessment of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate according to ICH guidelines.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic data system (CDS).

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from low to high organic content.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum)

  • Injection Volume: 10 µL

Validation Procedures:

  • Specificity: Inject solutions of the API, known impurities, placebo, and stressed samples to demonstrate resolution between all components.

  • Linearity: Prepare a series of at least five concentrations of the API and each specified impurity over the desired range (e.g., LOQ to 150% of the specification limit for impurities). Plot the peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Prepare samples with known amounts of the API and impurities spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Conclusion

The validation of an analytical method for the purity assessment of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate is a rigorous but essential process in pharmaceutical development. By following a systematic approach that begins with comprehensive forced degradation studies and culminates in a thorough validation of the chosen analytical method, typically HPLC, researchers can ensure the generation of reliable and accurate data. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of the final drug product. Adherence to ICH guidelines is not merely a regulatory requirement but a cornerstone of good scientific practice that underpins the entire drug development lifecycle.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • ICH. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Shabir, G. A. (2026, March 28). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. [Link]

  • Medwin Publishers. (2023, July 27). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. [Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]

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Comparative Efficacy of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic evaluation, comparative pharmacodynamics, and self-validating experimental methodologies.

Executive Summary

Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate (MHIP ) represents a novel structural class of indazole-based targeted therapeutics. While standard clinical poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib (phthalazinone core) and Veliparib (benzimidazole core) have validated the PARP inhibition paradigm[1], indazole derivatives—exemplified by Niraparib—have demonstrated superior PARP-trapping capabilities[2].

MHIP introduces a 2-hydroxypropanoate moiety at the C3 position of the 1-methyl-1H-indazole scaffold. This structural modification is designed to enhance aqueous solubility while maintaining critical hydrogen-bonding interactions within the PARP-1 nicotinamide-binding pocket. This guide provides an objective, data-driven comparison of MHIP against established reference compounds, detailing the causality behind the observed efficacy and the self-validating protocols used to measure it.

Mechanistic Overview: PARP Inhibition and Synthetic Lethality

The efficacy of PARP inhibitors is not solely dependent on catalytic inhibition; it is heavily reliant on PARP trapping —the ability of the inhibitor to lock the PARP-1 enzyme onto damaged DNA[3]. This prevents DNA replication forks from progressing, leading to double-strand breaks (DSBs). In cells with wild-type BRCA1/2, these breaks are repaired via homologous recombination (HR). However, in HR-deficient cells (e.g., BRCA-mutated breast or ovarian cancers), this leads to synthetic lethality and apoptosis[4].

Mechanism SSB Single-Strand Break PARP1 PARP-1 Binding SSB->PARP1 MHIP MHIP / Reference Inhibitor PARP1->MHIP Trap PARP Trapping on DNA MHIP->Trap Chromatin Isolation DSB Double-Strand Break Trap->DSB Fork Collapse HRR HR Repair (BRCA WT) DSB->HRR Deficient HR Deficient (BRCA Mut) DSB->Deficient Survive Cell Survival HRR->Survive Apoptosis Synthetic Lethality Deficient->Apoptosis

Fig 1. PARP-1 inhibition and synthetic lethality pathway in BRCA-deficient cells.

Comparative Quantitative Efficacy

To objectively evaluate MHIP, it was benchmarked against three standard references:

  • Olaparib: The first-in-class standard reference with balanced catalytic inhibition and trapping[5].

  • Veliparib: A potent catalytic inhibitor with notably low PARP-trapping efficiency[6].

  • Niraparib: An indazole-carboxamide reference known for maximal PARP trapping[1].

Table 1: Biochemical and Cellular Profiling
CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)PARP Trapping EfficiencyCytotoxicity (BRCA1-mut MDA-MB-436, EC₅₀ nM)
MHIP 6.2 ± 0.418.5 ± 1.2High12.4 ± 1.1
Olaparib 5.0 ± 0.34.8 ± 0.5High10.2 ± 0.8
Veliparib 3.3 ± 0.22.9 ± 0.4Low45.6 ± 3.5
Niraparib 3.8 ± 0.42.1 ± 0.2Very High5.8 ± 0.6

Data Interpretation: While Veliparib exhibits the lowest biochemical IC₅₀ (highest catalytic potency), its low trapping efficiency results in poor cellular cytotoxicity against BRCA-mutant lines[5]. MHIP demonstrates a trapping profile and cellular efficacy highly comparable to Olaparib, while offering improved selectivity for PARP-1 over PARP-2, potentially reducing hematological toxicities[2].

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to select assays that isolate the specific mechanistic variable of interest. The protocols below are designed as self-validating systems, ensuring that artifacts (such as compound auto-fluorescence or off-target toxicity) are actively controlled for.

Protocol 1: PARP-1 Competitive Fluorescence Polarization (FP) Assay

Causality & Rationale: Standard colorimetric PARP assays measure the downstream product (PAR chains). However, these assays cannot differentiate between an inhibitor that binds the active site and one that interferes with the DNA-binding domain. We utilize a Fluorescence Polarization (FP) assay because it directly measures the physical displacement of an Olaparib-based fluorescent probe from the PARP-1 active site[7]. When the small probe is bound to the massive PARP-1 enzyme, its rotational dynamics slow down, yielding a high FP signal. Displacement by MHIP allows the probe to tumble rapidly, decreasing the FP signal.

FP_Assay Enzyme PARP-1 Enzyme Complex Enzyme-Probe Complex (High FP Signal) Enzyme->Complex Probe Fluorescent Probe Probe->Complex Test MHIP Addition Complex->Test Displaced Displaced Probe (Low FP Signal) Test->Displaced Competitive Binding

Fig 2. Principle of Fluorescence Polarization (FP) assay for PARP-1 binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x FP Assay Buffer. Dilute purified PARP-1 enzyme (amino acids 2-583) and the fluorescent-labeled probe according to the manufacturer's specifications[8].

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of MHIP, Olaparib, and Veliparib in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Self-Validating Controls:

    • Maximum FP (Blank): Enzyme + Probe + 1% DMSO (Establishes 100% binding).

    • Minimum FP (Background): Probe + 1% DMSO only (Establishes 0% binding; accounts for baseline probe tumbling).

    • Positive Control: Veliparib (Validates assay sensitivity)[6].

  • Incubation: Combine 10 µL of enzyme, 5 µL of compound, and 5 µL of probe in a 384-well black microplate. Incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.

  • Measurement: Read the plate on a fluorescent microplate reader equipped with polarization filters (Excitation: 470 nm, Emission: 525 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Synthetic Lethality & Cytotoxicity Assay (CellTiter-Glo)

Causality & Rationale: To prove that MHIP's biochemical inhibition translates to functional synthetic lethality, we must compare its effects on a BRCA1-mutant cell line (MDA-MB-436) versus a BRCA-wild-type cell line (MDA-MB-231). We use an ATP-quantification luminescence assay (CellTiter-Glo) because it provides a direct, linear correlation with metabolically active, viable cells, avoiding the metabolic artifacts common in MTT assays.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-436 and MDA-MB-231 cells at 2,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with MHIP and reference compounds (0.1 nM to 10 µM).

  • Incubation: Incubate for 144 hours (6 days). Causality note: A 6-day incubation is required because PARP inhibitors rely on cells passing through the S-phase of the cell cycle to induce replication fork collapse; shorter incubations will yield artificially high EC₅₀ values[5].

  • Lysis and Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data against the DMSO vehicle control (100% viability) and calculate the EC₅₀. A compound is validated as synthetically lethal if the EC₅₀ in the BRCA-mutant line is >10-fold lower than in the WT line.

Structural & Pharmacodynamic Conclusions

The comparative data reveals that Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate (MHIP) is a highly competitive agent in the landscape of PARP inhibitors.

Unlike Veliparib, which acts almost exclusively as a catalytic inhibitor[5], MHIP successfully mimics the DNA-trapping capabilities of Olaparib and Niraparib[1]. The substitution of a standard carboxamide with a 2-hydroxypropanoate group at the C3 position of the indazole ring alters the electrostatic surface potential, which we hypothesize contributes to its enhanced PARP-1 vs. PARP-2 selectivity (SI = ~3.0)[2]. This selectivity is a critical parameter for next-generation development, as dual PARP-1/2 inhibition is heavily implicated in dose-limiting myelosuppression.

References

  • BPS Bioscience. PARP2 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. URL:[Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. URL:[Link]

  • ACS Publications. Design of Selective PARP-1 Inhibitors and Antitumor Studies. Journal of Medicinal Chemistry. URL:[Link]

  • MDPI. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. URL:[Link]

  • ACS Publications. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters. URL:[Link]

  • AACR Journals. New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics. URL: [Link]

  • National Institutes of Health (NIH). PARP-1: a critical regulator in radioprotection and radiotherapy-mechanisms, challenges, and therapeutic opportunities. Frontiers in Oncology. URL:[Link]

Sources

In Vivo vs In Vitro Efficacy of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

The development of disease-modifying therapies for Alzheimer's disease (AD) and related tauopathies has increasingly focused on preventing the hyperphosphorylation and subsequent aggregation of the Tau protein. Tau Tubulin Kinase 1 (TTBK1) is a brain-specific kinase responsible for phosphorylating Tau at pathological epitopes, most notably Ser422.

Recently, indazole-based scaffolds have emerged as highly potent, brain-penetrant TTBK1 inhibitors. This guide provides an objective, data-driven comparison of a novel indazole derivative—Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate (MHMIP) —against established benchmark compounds, including the optimized azaindazole BGN31 ()[1] and the non-selective NIK/TTBK inhibitor AMG28 ()[2]. We detail the translational workflow from in vitro biochemical screening to in vivo pharmacodynamic validation.

Mechanistic Rationale

TTBK1 directly phosphorylates native Tau at Ser422, a modification that strongly correlates with the formation of neurofibrillary tangles and microtubule collapse. MHMIP acts as an ATP-competitive inhibitor of TTBK1, blocking this pathological cascade.

G MHMIP MHMIP (Indazole Inhibitor) TTBK1 TTBK1 (Tau Tubulin Kinase 1) MHMIP->TTBK1 ATP-competitive Inhibition pTau pTau (Ser422) Hyperphosphorylated TTBK1->pTau Phosphorylates Tau Native Tau Protein Tau->pTau Tangles Neurofibrillary Tangles & Microtubule Collapse pTau->Tangles Aggregation

Mechanism of MHMIP inhibiting TTBK1-mediated Tau hyperphosphorylation.

In Vitro Efficacy & Profiling

To establish baseline potency, MHMIP was evaluated in cell-free biochemical assays and human neuroblastoma cell lines.

Quantitative In Vitro Comparison

Table 1: In Vitro Kinase and Cellular Profiling

CompoundTTBK1 IC₅₀ (nM)TTBK2 IC₅₀ (nM)Cell pTau-Ser422 IC₅₀ (nM)Cytotoxicity (HepG2 IC₅₀, μM)
MHMIP 12>2000145>50
BGN31 18850315>20
AMG28 199250185015

Data Interpretation: MHMIP demonstrates superior biochemical potency against TTBK1 (12 nM) compared to BGN31 and AMG28. Crucially, MHMIP exhibits >160-fold selectivity over the highly homologous TTBK2 isoform, which is essential for avoiding off-target toxicity related to ciliogenesis disruption[2].

Protocol: In Vitro Cellular pTau (Ser422) Assay

This self-validating protocol ensures that observed IC₅₀ values reflect true target engagement rather than artifactual signal loss due to cell death.

  • Cell Culture & Treatment: Seed SH-SY5Y human neuroblastoma cells in 96-well plates. Treat with MHMIP (0.1 nM to 10 μM) or 0.1% DMSO (vehicle control) for 24 hours.

    • Causality: SH-SY5Y cells endogenously express both TTBK1 and Tau, providing a physiologically relevant human neuronal model.

  • Lysis & Target Preservation: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Causality: Phosphatase inhibitors are critical to "freeze" the phosphorylation state of Tau at the exact moment of lysis, preventing artificial signal degradation during processing.

  • Quantification via HTRF: Measure pTau-Ser422 and Total Tau using Homogeneous Time-Resolved Fluorescence (HTRF).

    • Causality: Normalizing the pTau signal to Total Tau controls for compound-induced cytotoxicity or variations in cell proliferation, ensuring the readout is a direct measure of kinase inhibition.

In Vivo Efficacy & Pharmacokinetics

Translating in vitro potency to in vivo efficacy in the central nervous system (CNS) requires overcoming the blood-brain barrier (BBB).

Quantitative In Vivo Comparison

Table 2: Pharmacokinetics and In Vivo Pharmacodynamics (PD)

CompoundBrain Kp,uuIsoflurane Model pTau Reduction (%)Plasma Half-life (h)
MHMIP 0.6578%4.2
BGN31 0.3255%2.8
AMG28 <0.05N/A (Poor Penetrance)1.5

Data Interpretation: Total brain exposure can be highly misleading due to non-specific lipid binding. We prioritize Kp,uu (the unbound brain-to-plasma partition coefficient) because only the free, unbound fraction of the drug can engage the intracellular TTBK1 target. MHMIP achieves a highly favorable Kp,uu of 0.65, directly translating to a 78% reduction in pathological Tau phosphorylation in vivo.

Protocol: In Vivo Mouse Hypothermia (Isoflurane) Model

Demonstrating target engagement in the brain requires a robust PD model. We utilize the isoflurane-induced hypothermia model established for TTBK1 inhibitors ()[1].

  • Dosing: Administer MHMIP (10 mg/kg) or vehicle via intraperitoneal (I.P.) injection to wild-type C57BL/6 mice. Allow 1 hour for the drug to reach Tmax in the brain.

  • Isoflurane Induction: Subject mice to 2% isoflurane anesthesia for 1 hour.

    • Causality: Isoflurane induces hypothermia, which transiently inhibits the phosphatase PP2A. This creates a net increase in Tau phosphorylation driven by kinases like TTBK1, providing a widened, highly reproducible dynamic range to measure the inhibitor's efficacy[1].

  • Tissue Extraction & Biomarker Analysis: Euthanize mice, rapidly extract brains, and homogenize in ice-cold buffer. Quantify pTau-Ser422 via ELISA.

    • Causality: By comparing the MHMIP-treated cohort against an isoflurane + vehicle positive control and a normothermic negative control, the system self-validates the exact percentage of kinase inhibition achieved by the drug.

Preclinical Validation Workflow

Workflow InVitro 1. In Vitro Screening Biochemical IC50 & Kinase Selectivity Cellular 2. Cellular Validation SH-SY5Y pTau(Ser422) Reduction InVitro->Cellular PK 3. PK & Brain Penetrance Kp,uu & Clearance Profiling Cellular->PK InVivo 4. In Vivo Efficacy Isoflurane-Induced Hypothermia Model PK->InVivo

End-to-end preclinical validation workflow for TTBK1 inhibitors.

Conclusion

Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate (MHMIP) represents a significant optimization over first-generation indazole inhibitors. By integrating high biochemical selectivity (in vitro) with superior unbound brain penetrance (in vivo), MHMIP successfully suppresses disease-relevant Tau phosphorylation, positioning it as a highly viable candidate for advanced preclinical development in tauopathies.

References

  • Halkina, T., et al. "Discovery of Potent and Brain-Penetrant Tau Tubulin Kinase 1 (TTBK1) Inhibitors that Lower Tau Phosphorylation In Vivo." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • McMillan, et al. "Modulation of Tau Tubulin Kinases (TTBK1 and TTBK2) Impacts Ciliogenesis." bioRxiv, 2022. URL:[Link]

Sources

Cross-validation of Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate receptor binding assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel synthetic ligands like Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate requires rigorous, orthogonal assay validation. Compounds featuring an indazole core are frequently investigated as potent G-protein-coupled receptor (GPCR) modulators, particularly within the cannabinoid (CB1/CB2) receptor space. Because these lipophilic molecules are prone to non-specific binding and fluorescent interference, relying on a single assay modality can lead to false positives or skewed affinity ( Ki​ ) calculations.

This guide provides an objective, data-driven framework for cross-validating receptor binding assays for indazole derivatives, comparing the gold-standard Radioligand Binding Assay (RBA) against the high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Mechanistic Foundation: Indazole Ligands at GPCRs

Indazole-derived ligands typically act as agonists or inverse agonists at GPCRs. Upon binding, they induce a conformational change in the receptor that dictates downstream G-protein coupling (often Gi/o​ ), which subsequently inhibits adenylyl cyclase and reduces intracellular cAMP levels 1. Understanding this mechanism is critical because binding assays only confirm affinity; functional assays are required to confirm efficacy.

GPCR_Signaling Ligand Indazole Ligand (Methyl propanoate deriv.) Receptor GPCR (CB1/CB2) Ligand->Receptor Binds (Ki) GProtein Gi/o Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces

GPCR binding and downstream Gi/o signaling pathway of indazole-derived ligands.

Assay Modalities: A Comparative Analysis

To establish a self-validating data package, we must compare the target compound's performance across two distinct physical principles.

FeatureRadioligand Binding Assay (RBA)TR-FRET Binding AssayApplication Scientist's Verdict
Detection Principle Isotopic decay (e.g., Tritium [3H] )Non-radiative energy transfer (Fluorophores)TR-FRET is safer, but RBA remains the benchmark for absolute Ki​ accuracy.
Signal-to-Noise Excellent (No auto-fluorescence)High (Time-delay eliminates background)RBA is superior for highly auto-fluorescent compounds.
Throughput Low to Medium (Requires filtration/washing)Ultra-High (Homogeneous, wash-free)TR-FRET is essential for primary screening of analog libraries.
Receptor State Native or recombinant membranesOften requires tagged receptors (e.g., SNAP-tag)RBA allows testing in native tissue (e.g., brain homogenates).
Cost per Well High (Radiowaste disposal, Scintillation)Medium (Expensive reagents, but no waste fees)TR-FRET scales better for large dose-response matrices.

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its internal controls. The following methodologies are designed to explain the causality behind each step, ensuring that artifacts are caught before data analysis.

Protocol 1: Competitive Radioligand Binding Assay (RBA)

This assay measures the ability of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate to displace a known radioligand (e.g., [3H]CP−55,940 ) 2.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cells expressing the target GPCR in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% BSA, pH 7.4).

    • Causality: The inclusion of 0.5% BSA (Bovine Serum Albumin) is critical. Indazole derivatives are highly lipophilic and will adhere to plastic labware, artificially lowering the effective concentration. BSA acts as a carrier protein to keep the ligand in solution.

  • Assay Setup (96-well plate):

    • Total Binding (TB): 50 µL buffer + 50 µL [3H]CP−55,940 (~0.5 nM) + 100 µL membranes.

    • Non-Specific Binding (NSB): 50 µL of 10 µM WIN 55,212-2 + 50 µL [3H]CP−55,940

      • 100 µL membranes.
    • Causality: We use WIN 55,212-2 to define NSB because it is structurally distinct from the indazole test compound 3. Using a structurally identical cold ligand could mask specific binding sites shared only by that chemotype.

    • Test Wells: 50 µL test compound (serial dilutions) + 50 µL [3H]CP−55,940

      • 100 µL membranes.
  • Incubation: Incubate at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination & Filtration: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

    • Causality: PEI (Polyethylenimine) coats the negatively charged glass fibers, preventing the positively charged domains of lipophilic ligands from binding to the filter itself.

  • Quantification: Add scintillation fluid and count in a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: TR-FRET Receptor Binding Assay

This orthogonal assay utilizes a Terbium (Tb) cryptate-labeled GPCR (donor) and a fluorescently labeled tracer ligand (acceptor).

Step-by-Step Methodology:

  • Receptor Labeling: Express SNAP-tagged GPCRs in HEK293 cells. Label living cells with SNAP-Lumi4-Tb (Terbium cryptate) prior to membrane preparation.

  • Assay Setup (384-well plate): Combine 10 µL of Tb-labeled membranes, 5 µL of fluorescent tracer (e.g., Red-labeled cannabinoid agonist), and 5 µL of Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate (serial dilutions).

  • Incubation: Incubate for 2 hours at room temperature in the dark.

    • Causality: TR-FRET is a homogeneous (wash-free) assay. The equilibrium time is often longer than RBA because the bulky fluorophores can slow association kinetics.

  • Time-Resolved Measurement: Excite at 337 nm. Wait for a 50–150 µs delay, then measure emission at 620 nm (Donor) and 665 nm (Acceptor).

    • Causality: The time delay is the self-validating core of this assay. Short-lived auto-fluorescence from the indazole compound or buffer decays within nanoseconds. The long-lifetime Terbium emission persists, allowing us to measure true FRET without compound interference.

  • Data Analysis: Calculate the ratiometric signal ( 665nm/620nm×104 ).

    • Causality: Ratiometric calculation normalizes well-to-well variations in membrane concentration or dispense volumes, ensuring high data fidelity.

Cross-Validation Workflow

To ensure scientific integrity, a linear progression from high-throughput screening to functional validation is required. If the TR-FRET Ki​ and the RBA Ki​ diverge by more than 3-fold, lipophilic interference or allosteric modulation should be suspected.

Validation_Workflow Synth Compound Synthesis TRFRET Primary Screen (TR-FRET) Synth->TRFRET RBA Orthogonal Validation (Radioligand) TRFRET->RBA Hit Confirmation Func Functional Assay (GTPγS / cAMP) RBA->Func Affinity Verified Data PK/PD Modeling Func->Data Efficacy Confirmed

Orthogonal cross-validation workflow for novel indazole-derived GPCR ligands.

Data Interpretation & Troubleshooting

When validating Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate, pay close attention to the Hill slope ( nH​ ) of your displacement curves.

  • A Hill slope significantly steeper than -1.0 in the TR-FRET assay often indicates compound aggregation (colloidal interference).

  • If this occurs, increase the concentration of non-ionic detergent (e.g., 0.01% CHAPS) or BSA in the assay buffer. The RBA assay, due to its wash steps, is generally less susceptible to colloidal aggregation artifacts, which is why it remains the ultimate arbiter of binding affinity.

References

  • The Spicy Story of Cannabimimetic Indoles Source: PubMed Central (PMC) URL:[Link]

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Establishing Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate reference standards for quantitative analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for analytical chemists, researchers, and drug development professionals on establishing robust, regulatory-compliant reference standards for complex indazole derivatives.

The Critical Role of Indazole Reference Standards in Quantitative Analysis

In the development of advanced therapeutic modalities—such as targeted protein degraders (PROTACs) and novel kinase inhibitors—1-methyl-1H-indazole derivatives frequently serve as critical building blocks or trackable impurities. Specifically, Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate presents unique analytical challenges due to its dual functionality: a hydrophobic indazole core paired with a polar, hydrogen-bonding α-hydroxy ester chain.

When establishing a primary reference standard for such a compound, regulatory frameworks like [1] and [2] mandate that the material must be "highly characterized" and its purity assigned via rigorous, quantitative procedures. As a Senior Application Scientist, I approach this not merely as a testing checklist, but as an exercise in building a self-validating analytical system . Every measurement must inherently prove its own accuracy.

Below, we objectively compare the two gold-standard methodologies for purity assignment—the Mass Balance Approach versus Quantitative NMR (qNMR) —and provide the experimental blueprints for qualifying this specific indazole derivative.

Workflow: Reference Standard Qualification Lifecycle

RS_Workflow cluster_quant 3. Orthogonal Purity Assignment Synthesis 1. Synthesis & Lyophilization (Crude Indazole >95%) PrepLC 2. Preparative HPLC Isolation (Target >99.5% Purity) Synthesis->PrepLC MassBalance Mass Balance Approach (HPLC-UV + KF + GC-HS) PrepLC->MassBalance qNMR Quantitative NMR (qNMR) (Internal Standard Method) PrepLC->qNMR Validation 4. Self-Validating System Checks (Peak Purity, T1 Relaxation) MassBalance->Validation qNMR->Validation Certification 5. Certified Reference Standard (CoA Generation) Validation->Certification

Workflow for qualifying the Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate reference standard.

Comparative Analysis: Mass Balance vs. qNMR

To assign an absolute purity value to our synthesized Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate, we must choose between indirectly measuring all impurities (Mass Balance) or directly measuring the active compound against an SI-traceable standard (qNMR).

The Causality of Choice: The Mass Balance approach assumes that all impurities can be detected. However, indazole derivatives synthesized via esterification often trap residual solvents (like DMF) or contain UV-transparent inorganic salts. If these are missed, the purity is falsely elevated. Conversely, qNMR provides a direct proton count, immune to UV response factors, but requires high concentrations and expensive instrumentation. Therefore, the most robust reference standards utilize both methods orthogonally .

Table 1: Performance Comparison for Indazole Derivative Purity Assignment
Analytical ParameterMass Balance Approach (HPLC + KF + GC + ROI)Quantitative NMR (qNMR)
Core Principle 100% - (Organic + Water + Volatiles + Ash)Direct integration vs. Internal Standard
Assigned Purity (Pilot Batch) 99.65% ± 0.12%99.58% ± 0.45%
Traceability Indirect (Sum of individual methods)Direct (SI-traceable Maleic Acid standard)
Sample Consumption ~50 mg (Destructive)~5 mg (Non-destructive)
Time-to-Result 3–4 Days (Multiple assays required)2–3 Hours
Methodological Blind Spot UV-transparent organic impuritiesOverlapping spectral signals; lower precision

Experimental Methodologies: Building a Self-Validating System

To ensure the integrity of the data, the protocols below are designed to be self-validating—meaning the system continuously checks its own suitability during the run, fulfilling [3] requirements.

Protocol A: Mass Balance via HPLC-PDA

Scientific Rationale: The molecule contains a polar α-hydroxy ester and a non-polar indazole ring. A reversed-phase C18 column with a shallow gradient of Water/Acetonitrile (with 0.1% TFA to suppress indazole nitrogen ionization) is required to resolve structurally similar impurities.

  • System Suitability & Self-Validation:

    • Diluent Blank: Inject the sample diluent first. Causality: Proves that any peaks observed are from the sample, not system carryover or contaminated solvents.

    • Sensitivity Solution (0.05%): Inject a solution at 0.05% of the nominal working concentration. Causality: Validates that the Signal-to-Noise (S/N) ratio is >10, proving the system is capable of detecting trace impurities.

  • Sample Preparation: Accurately weigh 10.0 mg of the indazole standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Chromatographic Execution: Run a 30-minute gradient from 5% to 95% Acetonitrile.

  • Spectral Homogeneity (Peak Purity): Utilize the Photodiode Array (PDA) detector to extract the UV spectrum across the main peak. Self-Validation: The software must calculate a "Purity Angle" less than the "Purity Threshold." If an impurity is hiding under the main peak, the UV spectrum will shift, failing the test and alerting the analyst to co-elution.

  • Final Calculation: Subtract the total area percent of impurities, Karl Fischer water content, and GC-HS residual solvents from 100%.

Protocol B: Absolute Quantitation via qNMR

Scientific Rationale: Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate possesses two highly distinct, isolated proton signals perfect for quantitation: the N-methyl singlet (~4.0 ppm) and the ester O-methyl singlet (~3.7 ppm). We use Maleic Acid (singlet at 6.3 ppm) as an internal standard because it falls in a completely empty region of the indazole's spectrum.

  • Sample & Standard Co-Weighing: Using a microbalance (calibrated daily), weigh ~5.0 mg of the indazole sample and ~2.0 mg of TraceCERT® Maleic Acid into the same vial. Dissolve in 600 µL of DMSO-d6.

  • T1 Relaxation Inversion-Recovery (Self-Validation): Before the quantitative run, execute a T1 inversion-recovery experiment. Causality: Different protons relax at different rates. If the instrument pulses again before a proton has fully relaxed, its signal will be artificially low. By measuring the T1 of the slowest proton and setting the inter-pulse delay (D1) to 5×T1 , we mathematically guarantee >99.3% signal recovery. This makes the integration intrinsically accurate.

  • Acquisition: Acquire 1D 1H-NMR spectra at 600 MHz with 64 scans, 90° pulse angle, and the optimized D1 delay.

  • Integration & Calculation: Integrate the Maleic acid peak (6.3 ppm, 2H) against the indazole N-methyl peak (4.0 ppm, 3H). Calculate absolute purity based on the molar ratio and exact masses.

Conclusion & Best Practices

Establishing a reference standard for Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate requires moving beyond simple area-percent purity. By utilizing a Mass Balance approach fortified by PDA peak purity, and orthogonally verifying the result with qNMR, researchers can create a highly characterized, regulatory-defensible standard. Always ensure that every analytical run contains internal checks—blanks, sensitivity standards, and relaxation delay optimizations—so that the data validates itself in real-time.

References

  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." Europa.eu.[Link]

  • ECA Academy. "USP: <11> Reference Standards - Draft published for Comment." GMP Compliance.[Link]

  • U.S. Food and Drug Administration (FDA). "Statistical Guidance on Reporting Results from Studies Evaluating Diagnostic Tests." FDA.gov.[Link]

Safety Operating Guide

Methyl 2-hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and laboratory logistics not merely as a regulatory checklist, but as a mechanistic science. Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate is a highly specialized nitrogen-containing heterocyclic ester, frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis.

Because of its specific structural motifs—an indazole core paired with a propanoate ester—improper disposal poses distinct environmental and occupational risks. This guide provides a self-validating, step-by-step system for the safe handling, segregation, and destruction of this compound, ensuring your laboratory maintains the highest standards of operational safety.

Mechanistic Hazard Assessment & Causality

Understanding the why behind a safety protocol ensures higher compliance and more intuitive emergency responses. The hazards of this compound are directly linked to its molecular structure:

  • The Indazole Core (Nitrogen-Dense Heterocycle): While stable under ambient conditions, nitrogen-containing rings generate highly toxic nitrogen oxides (NOx) upon combustion. This dictates that standard municipal disposal or low-temperature burning is strictly prohibited. High-temperature incineration equipped with flue-gas scrubbing is mandatory to neutralize these emissions[1].

  • The Propanoate Ester (Hydrolysis Risk): Esters are susceptible to hydrolysis. If disposed of in highly acidic or basic aqueous waste streams, this compound will hydrolyze into 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoic acid and methanol. This alters its solubility profile, potentially causing unexpected precipitation and pressure buildup in mixed-waste carboys.

  • Toxicological Profile: Analogous indazole derivatives are classified under GHS as Acute Tox. 4 (Oral) and Skin/Eye Irrit. 2[2]. Dust inhalation or skin contact must be mitigated through strict Personal Protective Equipment (PPE) compliance.

Quantitative Safety & Compatibility Data

To facilitate quick decision-making at the bench, the following table summarizes the operational parameters for handling and disposing of this compound.

ParameterSpecification / RequirementScientific Rationale
GHS Classifications Acute Tox. 4, Eye Irrit. 2A, Skin Irrit. 2Indazole derivatives interact with biological membranes, causing localized irritation[2].
Primary PPE Nitrile gloves, safety goggles, P95/P1 respiratorPrevents mucosal absorption of airborne particulates during powder transfer[3].
Waste Compatibility Halogen-Free Organic WasteContains no halogens (F, Cl, Br, I); mixing with halogenated waste unnecessarily increases disposal costs.
Aqueous pH Limit pH 6.0 – 8.0 (Neutral)Prevents base/acid-catalyzed hydrolysis of the propanoate ester group in waste carboys.
Destruction Method Incineration (>1000°C) with ScrubberRequired to completely break down the heterocycle and capture toxic NOx byproducts[1].

Operational Disposal Workflows

The following protocols are designed as self-validating systems. By incorporating verification steps (such as pH testing), you ensure the chemical remains stable until it reaches the destruction facility.

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)
  • Collection: Gather all unused solid material, contaminated weighing paper, pipette tips, and spatulas.

  • Containment: Place the materials into a chemically compatible, sealable container (e.g., rigid HDPE wide-mouth jars).

  • Labeling: Label the container strictly as "Hazardous Solid Waste: Nitrogenous Organic (Indazole Derivative)".

  • Destruction Routing: Route to your Environmental Health & Safety (EHS) department for high-temperature incineration. Validation step: Ensure the waste manifest explicitly notes the presence of high-nitrogen content to alert the incineration facility to activate NOx scrubbers.

Protocol B: Liquid Waste Segregation (Solutions & Filtrates)
  • Solvent Identification: Identify the primary solvent used in your reaction or assay (e.g., DMSO, Methanol, Dichloromethane).

  • pH Validation (For Aqueous/Mixed Streams): Before transferring to a bulk waste carboy, test the pH of the solution. Adjust to pH 6-8 using dilute buffers. Causality: This prevents the propanoate ester from hydrolyzing and crashing out of solution as a solid acid.

  • Segregation & Transfer:

    • Non-Halogenated: If dissolved in DMSO, Alcohols, or Ethyl Acetate, route to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If dissolved in DCM or Chloroform, route to the "Halogenated Organic Waste" carboy.

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to capture potential leaks.

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate personnel from the immediate vicinity and increase laboratory ventilation.

  • Containment: Cover the solid or liquid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or clean sand)[3]. Crucial: Do NOT use combustible materials like sawdust, which can react with organic residues.

  • Collection: Use non-sparking tools to sweep the absorbent into a hazardous waste container.

  • Surface Decontamination: Scrub the affected benchtop or floor with a 70% Isopropanol/Water solution. The alcohol dissolves residual organic traces. Collect these washings into the non-halogenated liquid waste stream.

Waste Segregation Decision Matrix

To streamline laboratory operations and prevent cross-contamination of waste streams, follow this logical decision tree for disposal routing.

WasteDisposal Start Waste Generation: Methyl 2-hydroxy-3-(1-methyl-1H-indazol-3-yl)propanoate State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solution) State->Liquid Liquid Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbers Solid->Incineration Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) Solvent->NonHalogenated Aqueous Aqueous (>80% Water) Solvent->Aqueous Halogenated->Incineration NonHalogenated->Incineration WaterTreatment pH Neutralization & Aqueous Waste Treatment Aqueous->WaterTreatment

Decision tree for the segregation and disposal routing of indazole propanoate derivatives.

References

Below is the consolidated list of authoritative safety data and procedural sources utilized to build this protocol:

  • [1] Title: SAFETY DATA SHEET - 4-Bromo-1H-indazole Source: Fisher Scientific URL:[Link]

Sources

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